2,6-Dimethyl-3-(methylsulfonyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-3-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWUBBZDJUPVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375506 | |
| Record name | 2,6-dimethyl-3-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10311-40-7 | |
| Record name | 2,6-dimethyl-3-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-3-(methylsulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: 2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS: 10311-40-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethyl-3-(methylsulfonyl)aniline, a substituted aniline derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known properties, drawing from available safety data and analogous scientific literature. The document is structured to provide researchers with readily accessible data, including detailed tables of physical and chemical properties, safety information, and representative experimental protocols. Furthermore, this guide explores the potential biological significance of substituted anilines, particularly in the context of kinase inhibition, a critical pathway in oncology drug development. Visualizations of a hypothetical experimental workflow and a relevant signaling pathway are provided to facilitate a deeper understanding of the compound's potential applications and research methodologies.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, compiled from various chemical supplier databases and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 10311-40-7 | |
| Molecular Formula | C₉H₁₃NO₂S | |
| Molecular Weight | 199.27 g/mol | |
| Appearance | Not explicitly stated, likely a solid given the melting point. | |
| Melting Point | 50 - 54 °C (122 - 129 °F) | |
| Boiling Point | 214 °C (417 °F) at 985 hPa | |
| Density | 0.984 g/cm³ at 25 °C (77 °F) | |
| Partition Coefficient (log Pow) | 1.96 at 25 °C (77 °F) and pH 6.8, indicating that bioaccumulation is not expected. | |
| SMILES | CC1=C(C(=C(C=C1)S(=O)(=O)C)C)N | |
| InChI | InChI=1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3 |
Safety and Handling
This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | Statement | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Carcinogenicity | Suspected of causing cancer (based on data for 2,6-dimethylaniline). IARC Group 2B: Possibly carcinogenic to humans. | |
| Aquatic Toxicity | Harmful to aquatic life. Toxic to aquatic life with long lasting effects. | |
| Physical Hazards | Combustible liquid. Forms explosive mixtures with air on intense heating. |
Precautionary Statements:
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Obtain special instructions before use.
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Do not handle until all safety precautions have been read and understood.
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Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
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Avoid breathing mist or vapors.
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Wash skin thoroughly after handling.
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Do not eat, drink or smoke when using this product.
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Use only outdoors or in a well-ventilated area.
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Avoid release to the environment.
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Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the public domain, a general procedure for the synthesis of substituted anilines can be adapted. The following are representative protocols for synthesis and characterization.
Representative Synthesis of a Substituted Aniline
This protocol is a generalized procedure for the synthesis of aniline derivatives and should be adapted and optimized for the specific synthesis of this compound.
Reaction: A plausible synthetic route could involve the sulfonation of 2,6-dimethylaniline followed by methylation of the resulting sulfonic acid.
Materials:
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2,6-dimethylaniline
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Chlorosulfonic acid
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Thionyl chloride
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Sodium sulfite
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Dimethyl sulfate
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Sodium hydroxide
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Sulfonylation: Dissolve 2,6-dimethylaniline in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath. Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Work-up: Carefully quench the reaction by pouring it onto crushed ice. The resulting precipitate, the sulfonic acid, is collected by filtration and washed with cold water.
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Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive sulfonyl chloride by refluxing with thionyl chloride. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
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Reduction to Sulfinate: The sulfonyl chloride is then reduced to the corresponding sulfinate salt by treatment with a reducing agent like sodium sulfite in an aqueous solution.
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Methylation: The sulfinate salt is then methylated using a methylating agent such as dimethyl sulfate in a suitable solvent. The reaction is typically carried out at room temperature.
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Final Work-up and Purification: After the methylation is complete, the reaction mixture is diluted with water and extracted with an organic solvent like dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS):
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
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Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and structure of the compound.
Infrared (IR) Spectroscopy:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
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Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
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Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as N-H stretches for the amine, S=O stretches for the sulfonyl group, and C-H stretches for the aromatic and methyl groups.
Potential Biological Activity and Signaling Pathways
Substituted anilines are a prevalent structural motif in a wide range of biologically active compounds. Their versatility allows for the fine-tuning of physicochemical properties, making them valuable scaffolds in drug discovery.
Kinase Inhibition
One of the most significant applications of substituted anilines is in the development of kinase inhibitors for cancer therapy. Many of these inhibitors target receptor tyrosine kinases (RTKs) like Mer and c-Met, which are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. The aniline moiety often serves as a key pharmacophore that binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of a novel substituted aniline derivative like this compound.
An In-Depth Technical Guide to 2,6-Dimethyl-3-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS No. 10311-40-7), a substituted aniline of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, outlines a likely synthetic pathway based on related methodologies, and discusses its potential applications as a chemical intermediate. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates information from analogous structures to provide a broader context for its characterization and utility.
Chemical Identity and Properties
This compound is an aromatic amine characterized by the presence of two methyl groups and a methylsulfonyl group on the aniline ring.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 10311-40-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₃NO₂S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 199.27 g/mol | Santa Cruz Biotechnology[1] |
| Monoisotopic Mass | 199.0667 Da | PubChem[2] |
| Predicted XlogP | 1.2 | PubChem[2] |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, predicted data and data from analogous compounds can provide insight into its expected spectral characteristics.
1.3.1. Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are presented in Table 2. These values are useful for identification in mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 200.07398 | 139.7 |
| [M+Na]⁺ | 222.05592 | 149.7 |
| [M-H]⁻ | 198.05942 | 144.0 |
| [M+NH₄]⁺ | 217.10052 | 159.7 |
| [M+K]⁺ | 238.02986 | 146.5 |
| [M]⁺ | 199.06615 | 142.0 |
| [M]⁻ | 199.06725 | 142.0 |
Table 2: Predicted Collision Cross Section (CCS) data for this compound. Data sourced from PubChem.[2]
1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1.3.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonyl (SO₂) group.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, this compound is mentioned as an intermediate in patent WO2007026916A1, suggesting its use in the synthesis of more complex molecules.[3] General methods for the synthesis of sulfonylated anilines can be adapted to produce this compound.
Generalized Synthetic Workflow
A plausible synthetic route to this compound likely involves the nitration of a suitable dimethylbenzene precursor, followed by reduction of the nitro group to an amine, and subsequent introduction of the methylsulfonyl group. An alternative is the sulfonation of a protected aniline derivative. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol (Adapted from General Methodologies)
The following is a generalized protocol for the synthesis of a sulfonylated aniline, which could be adapted for this compound. Note: This is an illustrative protocol and would require optimization for the specific target molecule.
Step 1: Protection of 2,6-Dimethylaniline
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Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane).
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Add a protecting group reagent (e.g., acetic anhydride or di-tert-butyl dicarbonate) and a base (e.g., triethylamine or pyridine).
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Work up the reaction mixture to isolate the protected aniline.
Step 2: Sulfonylation
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To a solution of the protected 2,6-dimethylaniline in a suitable solvent, add a sulfonating agent (e.g., methanesulfonyl chloride) in the presence of a Lewis acid catalyst.
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Control the reaction temperature as sulfonylation can be exothermic.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction and perform an aqueous workup to isolate the crude sulfonylated product.
Step 3: Deprotection
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Dissolve the protected this compound in a suitable solvent.
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Add a deprotecting agent (e.g., acid or base, depending on the protecting group).
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Heat the reaction mixture if necessary.
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Monitor the deprotection by TLC.
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After completion, neutralize the reaction mixture and extract the final product.
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Purify the product by column chromatography or recrystallization.
Applications and Biological Relevance
While specific biological activity data for this compound is scarce, its structural motifs are present in various biologically active compounds. Substituted anilines are a well-established class of compounds in medicinal chemistry, forming the core of many kinase inhibitors and other therapeutic agents. The methylsulfonyl group can act as a hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.
The inclusion of this compound as an intermediate in patent literature, particularly for the synthesis of acid secretion inhibitors, suggests its primary role as a building block for the development of novel pharmaceuticals.[3] Further research would be necessary to elucidate any intrinsic biological activity of this compound.
Conclusion
This compound is a substituted aniline with potential applications as an intermediate in pharmaceutical synthesis. While comprehensive experimental data for this specific molecule is limited, this guide provides a summary of its known properties and outlines plausible synthetic and analytical methodologies based on related compounds. For researchers and drug development professionals, this compound represents a potentially useful scaffold for the design and synthesis of new chemical entities. Further investigation is warranted to fully characterize its properties and explore its potential in various applications.
References
The Genesis of a Key Building Block: Discovery and History of 2,6-Dimethyl-3-(methylsulfonyl)aniline
For Immediate Release
A critical intermediate in the development of modern therapeutics, 2,6-Dimethyl-3-(methylsulfonyl)aniline, has played a pivotal role in the synthesis of potent and selective sphingosine-1-phosphate (S1P) receptor modulators. While the exact date and original discoverer of this specific aniline remain nuanced within the annals of medicinal chemistry, its emergence is intrinsically linked to the intensive research and development efforts in the field of immunology and inflammation, particularly in the quest for novel treatments for autoimmune diseases.
This technical guide provides an in-depth exploration of the discovery and history of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its significance. The document details the synthetic pathways, key experimental protocols, and the logical progression that led to its use as a cornerstone in the creation of innovative drug candidates.
From Precursor to Essential Intermediate: A Synthetic Journey
The story of this compound begins with its precursor, 2,6-dimethylaniline. The synthesis of this simpler aniline has been a subject of industrial and academic research for decades, with various methods developed for its efficient production.
A logical synthetic pathway to this compound, as inferred from standard organic chemistry principles and the examination of related patent literature, would likely involve a multi-step process starting from 2,6-dimethylaniline. This process illustrates the chemical logic that medicinal chemists would have employed in its creation.
Caption: Plausible synthetic workflow for this compound.
Pivotal Role in Sphingosine-1-Phosphate (S1P) Receptor Modulators
The true significance of this compound emerged with the discovery of its utility in the synthesis of S1P receptor modulators. These receptors play a crucial role in regulating the trafficking of lymphocytes, making them a prime target for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
The unique substitution pattern of this compound, with its dimethyl and methylsulfonyl groups, provides a specific steric and electronic profile. This allows for the precise construction of complex molecules that can bind with high affinity and selectivity to S1P receptors, leading to the development of effective and targeted therapies.
The logical workflow for incorporating this aniline into a final drug candidate is a testament to the strategic thinking in drug discovery.
Caption: Logical workflow for the utilization of the aniline in drug synthesis.
Experimental Protocols: A Glimpse into the Laboratory
Table 1: Representative Synthesis of a Substituted Aniline Intermediate
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Protection | 2,6-Dimethylaniline, Acetic Anhydride, Pyridine | To protect the reactive amine group during subsequent reactions. |
| 2 | Sulfonylation | Protected 2,6-Dimethylaniline, Methanesulfonyl Chloride, Aluminum Chloride (catalyst), Dichloromethane (solvent), 0°C to room temperature | To introduce the methylsulfonyl group at the 3-position via a Friedel-Crafts reaction. |
| 3 | Deprotection | Protected this compound, Hydrochloric Acid, Heat | To remove the protecting group and yield the final product. |
| 4 | Purification | Extraction, Column Chromatography | To isolate and purify the target compound. |
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would be optimized for each specific synthesis.
Quantitative Data and Physicochemical Properties
The physical and chemical properties of this compound are crucial for its use in further chemical transformations.
Table 2: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 10311-40-7 |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Melting Point | Not consistently reported in public literature |
| Boiling Point | Not consistently reported in public literature |
| Solubility | Soluble in organic solvents like dichloromethane, methanol |
Conclusion
The history of this compound is a compelling example of how the development of novel chemical entities is driven by the needs of drug discovery. While its initial synthesis may not be marked by a single, celebrated publication, its importance is firmly established through its application in the creation of life-changing medicines. The logical progression from a simple precursor to a highly functionalized and valuable intermediate underscores the ingenuity and meticulous work of medicinal chemists. This in-depth guide serves as a valuable resource for researchers and scientists, providing a deeper understanding of this key building block and its enduring legacy in the pharmaceutical sciences.
An In-Depth Technical Guide to 2,6-Dimethyl-3-(methylsulfonyl)aniline: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, molecules incorporating a methylsulfonyl group are of particular interest due to the strong electron-withdrawing nature and hydrogen bond accepting capability of the sulfonyl moiety, which can significantly influence molecular interactions and pharmacokinetic properties. This technical guide focuses on the chemical space surrounding 2,6-Dimethyl-3-(methylsulfonyl)aniline, a scaffold with potential applications in drug discovery, particularly in the development of protein kinase inhibitors. While specific public domain data on this exact molecule and its direct derivatives is limited, this document provides a comprehensive overview based on the established chemistry and biological activities of structurally related compounds. We will explore potential synthetic routes, foreseeable structural analogs and derivatives, and plausible biological targets and mechanisms of action, drawing parallels from closely related pharmacophores. This guide aims to serve as a foundational resource to stimulate and inform further research and development in this promising area.
Core Structure and Rationale for Exploration
The core structure of this compound combines several key features that make it an attractive starting point for medicinal chemistry campaigns:
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Substituted Aniline Moiety: The aniline core is a well-established pharmacophore present in numerous approved drugs. The amino group provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor in interactions with biological targets.
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Dimethyl Substitution: The two methyl groups at positions 2 and 6 sterically shield the amino group. This can influence the pKa of the amine, modulate its nucleophilicity, and restrict the conformation of the molecule, potentially leading to increased selectivity for its biological target.
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Methylsulfonyl Group: The methylsulfonyl substituent at the 3-position is a strong electron-withdrawing group. This significantly impacts the electronic properties of the aromatic ring and the basicity of the aniline nitrogen. The sulfonyl group is also a potent hydrogen bond acceptor, capable of forming strong interactions with protein residues.
The strategic combination of these features suggests that derivatives of this compound could be potent and selective modulators of various biological targets, particularly protein kinases, where substituted anilines are known to be effective hinge-binding motifs.
Synthesis of the Core Scaffold and Derivatives
General Synthetic Workflow
A logical workflow for the synthesis and derivatization of the this compound core is outlined below. This workflow is hypothetical and would require experimental validation.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Hypothetical Experimental Protocol: Synthesis of the Core
Step 1: Protection of the Amino Group To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction would be stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-Boc protected 2,6-dimethylaniline.
Step 2: Introduction of the Methylsulfonyl Group The protected aniline could then undergo electrophilic aromatic substitution to introduce the sulfonyl group. A common method is sulfonation using a reagent like chlorosulfonic acid, followed by reaction with a methylating agent. Alternatively, a Friedel-Crafts-type reaction with methanesulfonyl chloride in the presence of a Lewis acid catalyst could be explored, although this may present regioselectivity challenges.
Step 3: Deprotection The Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the desired this compound core.
Potential Structural Analogs and Derivatives
The this compound scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies.
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Rationale for Modification | Potential Substituents |
| Aniline Nitrogen | To explore interactions with the target protein, modulate solubility, and alter pharmacokinetic properties. This is a common site for coupling to heterocyclic systems in kinase inhibitors. | Acyl groups, alkyl groups, urea and thiourea moieties, connection to various heterocyclic rings (e.g., pyrimidines, quinazolines). |
| Methyl Groups (Positions 2 & 6) | To probe the steric requirements of the binding pocket and fine-tune the conformation of the molecule. | Ethyl, isopropyl, cyclopropyl groups; replacement of one or both with other small alkyls or halogens. |
| Methylsulfonyl Group | To investigate the importance of the sulfonyl moiety for activity and to modulate electronic properties and solubility. | Replacement with other sulfonyl groups (e.g., ethylsulfonyl, phenylsulfonyl), sulfonamide, or other electron-withdrawing groups (e.g., cyano, nitro). |
| Aromatic Ring | To explore additional binding interactions and modify physicochemical properties. | Introduction of further substituents such as halogens, small alkyls, or alkoxy groups at positions 4 and 5. |
Anticipated Biological Activity and Mechanism of Action
Based on the prevalence of substituted anilines in clinically approved and investigational drugs, the primary anticipated biological activity for derivatives of this compound is the inhibition of protein kinases .
Protein Kinases as a Primary Target Class
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] The 4-anilinoquinazoline and related scaffolds are classic examples of structures that target the ATP-binding site of tyrosine kinases.
Hypothesized Mechanism of Action: Kinase Inhibition
Derivatives of this compound are hypothesized to act as Type I or Type II kinase inhibitors, binding to the ATP-binding pocket of the kinase domain.
Caption: Hypothesized mechanism of action for aniline-based kinase inhibitors.
The aniline nitrogen would likely form a key hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The substituted phenyl ring would occupy the hydrophobic pocket where the adenine ring of ATP normally binds. The various substituents on the aniline scaffold would then project into different regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized analogs, a tiered screening approach is recommended.
Primary Screening: In Vitro Kinase Assays
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Objective: To determine the inhibitory activity of the compounds against a panel of protein kinases.
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Methodology: A variety of commercially available kinase assay platforms can be used, such as those based on fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™).
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A recombinant kinase enzyme is incubated with a specific substrate (peptide or protein) and ATP in a buffered solution.
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The test compound is added at various concentrations.
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The reaction is allowed to proceed for a defined period at a controlled temperature.
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The amount of product formed (phosphorylated substrate) or ATP consumed is quantified.
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IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
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Secondary Screening: Cellular Assays
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Objective: To assess the ability of the compounds to inhibit kinase signaling within a cellular context and to determine their anti-proliferative effects.
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Methodology:
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Target Engagement Assays: Techniques like Western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinase in cells treated with the inhibitor.
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Cell Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to measure the effect of the compounds on the proliferation of cancer cell lines that are known to be dependent on the target kinase. Cells are seeded in multi-well plates, treated with a range of compound concentrations for a set period (e.g., 72 hours), and cell viability is measured. GI₅₀ values (the concentration for 50% growth inhibition) are then determined.
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Data Presentation
All quantitative data from biological assays should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 2: Example Data Table for SAR Analysis
| Compound ID | R¹ (Aniline-N) | R² (Aromatic Ring) | Kinase X IC₅₀ (nM) | Cell Line Y GI₅₀ (µM) |
| Core | H | H | >10,000 | >50 |
| Analog-1 | Acetyl | H | 5,200 | 25.3 |
| Analog-2 | Pyrimidin-4-yl | H | 85 | 0.9 |
| Analog-3 | Pyrimidin-4-yl | 4-Fluoro | 42 | 0.5 |
| Analog-4 | Pyrimidin-4-yl | 5-Chloro | 68 | 0.7 |
(Note: The data presented in this table is purely illustrative and does not represent actual experimental results.)
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly protein kinase inhibitors. This technical guide has outlined a rational basis for the exploration of this chemical space, including potential synthetic strategies, key areas for structural modification, and a workflow for biological evaluation.
Future work should focus on the successful synthesis of the core molecule and a focused library of derivatives. High-throughput screening of these compounds against a broad panel of kinases will be crucial to identify initial hits. Subsequent hit-to-lead optimization, guided by SAR data and computational modeling, could lead to the development of potent and selective clinical candidates. The principles and methodologies outlined in this guide provide a solid framework for initiating such a drug discovery program.
References
An In-Depth Technical Guide to the Core Chemical Properties of 2,6-Dimethyl-3-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-3-(methylsulfonyl)aniline is a substituted aniline derivative of interest in chemical and pharmaceutical research. Its specific substitution pattern, featuring two methyl groups ortho to the amine and a methylsulfonyl group meta to the amine, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its core chemical properties, drawing from available data to inform its potential applications in synthesis and drug discovery.
Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 10311-40-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.27 g/mol | [1][2] |
| Melting Point | 103-105 °C | Oakwood Chemical |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| XlogP (Predicted) | 1.2 | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound are limited. However, predicted mass spectrometry data provides information on its behavior under ionization.
Mass Spectrometry (Predicted) [5]
| Adduct | m/z |
| [M+H]⁺ | 200.07398 |
| [M+Na]⁺ | 222.05592 |
| [M-H]⁻ | 198.05942 |
| [M+NH₄]⁺ | 217.10052 |
| [M+K]⁺ | 238.02986 |
| [M]⁺ | 199.06615 |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, general strategies for the synthesis of sulfonylated anilines can be considered. These methods often involve the sulfonylation of an appropriately substituted aniline or the reduction of a nitro group on a sulfonylated benzene ring.[6][7][8][9][10] The reactivity of this compound is dictated by the interplay of its functional groups. The aniline moiety is a weak base and can undergo reactions typical of aromatic amines, such as diazotization.[11] The electron-withdrawing nature of the methylsulfonyl group will decrease the basicity of the aniline nitrogen compared to unsubstituted aniline.[12][13][14][15] The steric hindrance provided by the two ortho-methyl groups will influence the accessibility of the amine for certain reactions.
Experimental Protocols
Detailed, validated experimental protocols for the determination of the physicochemical properties of this compound are not currently published. However, standard methodologies can be applied.
General Workflow for Physicochemical Property Determination
Caption: General workflow for the synthesis, purification, and characterization of a chemical compound.
Potential Applications in Drug Development
Substituted anilines are a common scaffold in medicinal chemistry.[16] The presence of a methylsulfonyl group, a known pharmacophore in various drugs (e.g., COX-2 inhibitors), suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.[17] The specific substitution pattern may influence metabolic stability, receptor binding, and pharmacokinetic properties.
Logical Relationship in Drug Discovery
Caption: Role as a starting material in a typical drug discovery workflow.
Conclusion
This compound presents an interesting scaffold for chemical synthesis and drug discovery. While a comprehensive experimental dataset for its physicochemical properties is yet to be established, this guide consolidates the currently available information. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its potential in various research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 10311-40-7 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C9H13NO2S) [pubchemlite.lcsb.uni.lu]
- 6. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Aniline - Wikipedia [en.wikipedia.org]
- 12. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anilines: Acid-base properties [qorganica.com]
- 16. echemi.com [echemi.com]
- 17. US6020343A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors - Google Patents [patents.google.com]
Potential Research Areas for 2,6-Dimethyl-3-(methylsulfonyl)aniline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The aniline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Similarly, the sulfonamide group is a well-established pharmacophore found in various drugs, including antibiotics and anti-inflammatory agents.[1][2][3] The compound 2,6-Dimethyl-3-(methylsulfonyl)aniline combines these features, making it an intriguing candidate for biological screening and drug development. The presence of a methylsulfonyl group on the aniline ring, in particular, suggests potential for selective interactions with biological targets.[4][5] This guide explores a rational, hypothesis-driven approach to unlocking the therapeutic potential of this molecule.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10311-40-7 | [6] |
| Molecular Formula | C₉H₁₃NO₂S | [6] |
| Molecular Weight | 199.27 g/mol | [6] |
| Predicted XlogP | 1.2 | [7] |
Proposed Research Area 1: Anti-inflammatory Activity
Rationale
The 4-(methylsulfonyl)aniline pharmacophore is a key feature of several selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] While the methylsulfonyl group in the target compound is at the 3-position, its electron-withdrawing nature could still confer selective inhibitory activity against COX-2.
Proposed Mechanism of Action
We hypothesize that this compound may act as a selective inhibitor of the COX-2 enzyme. The methylsulfonyl group could interact with the hydrophilic side pocket of the COX-2 active site, a key interaction for selectivity.
Caption: Proposed selective inhibition of COX-2 by this compound.
Experimental Workflow
A tiered screening approach is proposed to evaluate the anti-inflammatory potential.
Caption: Proposed experimental workflow for anti-inflammatory screening.
Experimental Protocols
2.4.1. COX-1/COX-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity and selectivity against COX-1 and COX-2.
-
Methodology: A commercially available colorimetric COX inhibitor screening assay kit can be used. The assay measures the peroxidase component of COX enzymes. The inhibition is determined by measuring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Hypothetical Data | |||
| Celecoxib (Control) | >100 | 0.1 | >1000 |
| This compound | 50 | 1.5 | 33.3 |
Proposed Research Area 2: Antimicrobial Activity
Rationale
Sulfonamide-containing compounds were the first class of synthetic antibiotics and continue to be clinically relevant.[1][2] Aniline derivatives have also demonstrated a broad spectrum of antimicrobial activities.[8][9] The combination of these two pharmacophores in this compound warrants its investigation as a potential antimicrobial agent.
Proposed Mechanism of Action
We hypothesize that this compound may act as an inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This would lead to a bacteriostatic effect.[10]
Caption: Proposed inhibition of bacterial folate synthesis pathway.
Experimental Workflow
A standard workflow for antimicrobial screening is proposed.
Caption: Proposed experimental workflow for antimicrobial screening.
Experimental Protocols
3.4.1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines will be used. A panel of clinically relevant Gram-positive and Gram-negative bacteria will be tested.
-
Data Presentation:
| Organism | MIC (µg/mL) |
| Hypothetical Data | |
| Staphylococcus aureus ATCC 29213 | 16 |
| Escherichia coli ATCC 25922 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | >64 |
| Enterococcus faecalis ATCC 29212 | 8 |
Proposed Research Area 3: Anticancer Activity
Rationale
Aniline derivatives have been explored as scaffolds for the development of various anticancer agents, including kinase inhibitors.[7] The substitution pattern on the aniline ring can significantly influence cytotoxic activity. The genotoxicity of some dimethylanilines has been reported, suggesting potential for DNA interaction or generation of reactive oxygen species.[11]
Proposed Experimental Workflow
A standard workflow for anticancer drug screening is proposed.
Caption: Proposed experimental workflow for anticancer screening.
Experimental Protocols
4.3.1. IC₅₀ Determination in Selected Cell Lines
-
Objective: To determine the concentration of the compound that inhibits 50% of cell growth in selected cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used. Cells will be seeded in 96-well plates and treated with serial dilutions of the compound for 72 hours.
-
Data Presentation:
| Cell Line | Histology | IC₅₀ (µM) |
| Hypothetical Data | ||
| MCF-7 | Breast Cancer | 12.5 |
| HCT116 | Colon Cancer | 8.2 |
| A549 | Lung Cancer | 25.1 |
| PC-3 | Prostate Cancer | 15.8 |
Proposed Synthesis
A plausible synthetic route to this compound is outlined below, starting from commercially available 2,6-dimethylaniline.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This compound represents an unexplored molecule with significant potential for drug discovery. Based on the well-documented biological activities of structurally related aniline and sulfonamide compounds, we have proposed its investigation as a novel anti-inflammatory, antimicrobial, and anticancer agent. The experimental workflows and protocols detailed in this guide provide a clear roadmap for the initial characterization of its pharmacological profile. Further research into this and related compounds could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Dimethyl-3-(methylsulfonyl)aniline molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-3-(methylsulfonyl)aniline is a substituted aniline derivative containing both dimethyl and methylsulfonyl functional groups. Substituted anilines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical reactivity and diverse biological activities. The incorporation of a methylsulfonyl group can significantly influence the physicochemical properties of the parent aniline molecule, such as its acidity, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis and characterization of this compound, alongside a discussion of the biological significance of related compounds.
Molecular Structure and Properties
The molecular structure of this compound features a benzene ring substituted with an amino group at position 1, two methyl groups at positions 2 and 6, and a methylsulfonyl group at position 3.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S | [1][2][3] |
| Molecular Weight | 199.27 g/mol | [1][2][3] |
| CAS Number | 10311-40-7 | [1][2][3] |
| Predicted XlogP | 1.2 | [4] |
| Monoisotopic Mass | 199.0667 Da | [4] |
| Melting Point | 103-105 °C |
Synthesis and Characterization
Hypothetical Experimental Protocols
Synthesis: Sulfonylation followed by Reduction
A common strategy for introducing a sulfonyl group to an aromatic ring is through sulfonation followed by conversion to the sulfonyl chloride and subsequent reaction. However, a more direct approach might involve Friedel-Crafts type reactions on an appropriately protected aniline precursor or, more likely, starting with a substituted benzene that can be converted to the aniline. A plausible route starts with 2,6-dimethylnitrobenzene.
-
Sulfonylation of 2,6-Dimethylnitrobenzene: 2,6-Dimethylnitrobenzene could be treated with chlorosulfonic acid to introduce the sulfonyl chloride group, likely at the 3-position due to the directing effects of the substituents. The resulting sulfonyl chloride can then be reduced to the methylsulfonyl group, for example, by reaction with sodium sulfite followed by methylation.
-
Reduction of the Nitro Group: The nitro group of the resulting 3-(methylsulfonyl)-2,6-dimethylnitrobenzene can then be reduced to the amine. A standard method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] Alternatively, reduction can be achieved using metals in acidic media, such as tin or iron in hydrochloric acid.
Characterization
Following synthesis, the structure and purity of this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl group of the sulfonyl moiety, and the amine protons. The aromatic protons would likely appear as a multiplet or distinct doublets in the aromatic region (around 6-8 ppm). The two ring methyl groups would likely be singlets around 2-2.5 ppm, and the sulfonyl methyl group would be a singlet further downfield, around 3 ppm. The amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for all nine carbon atoms in the molecule. The aromatic carbons would appear in the 110-150 ppm range, with the carbons attached to the nitrogen and sulfonyl groups being shifted accordingly. The methyl carbons would appear in the upfield region of the spectrum. A ¹³C NMR spectrum for the related compound N,N-Bis(methylsulfonyl)-2,6-dimethyl-aniline has been reported, which can provide a reference for expected chemical shifts.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).[9]
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.27. Predicted mass spectrometry data suggests prominent adducts such as [M+H]⁺ at m/z 200.07398 and [M+Na]⁺ at m/z 222.05592.[4]
Potential Biological Significance and Applications
While there is limited direct information on the biological activity of this compound, the broader class of sulfonyl-containing anilines is of significant interest in drug discovery. The sulfonyl group is a key pharmacophore in a variety of therapeutic agents.[10][11]
Table 2: Potential Areas of Biological Activity for Sulfonyl-Containing Anilines
| Biological Activity | Rationale and Examples |
| Anti-inflammatory | The 4-(methylsulfonyl)aniline pharmacophore is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[9][12] |
| Antimicrobial | Diaryl sulfones, which contain a sulfonyl group bridging two aromatic rings, are a well-established class of antimicrobial agents. Dapsone (4,4'-sulfonyldianiline) is a key drug in the treatment of leprosy.[10] |
| Anticancer | The sulfonamide moiety (a related functional group) is present in numerous anticancer drugs. The electronic properties of the sulfonyl group can contribute to interactions with biological targets. |
| Antioxidant | Some sulfonamide derivatives of 2-aminothiazole have shown promising antioxidant activities.[11] |
The presence of the 2,6-dimethylaniline scaffold may also confer specific properties. For instance, the steric hindrance from the two methyl groups flanking the amine can influence the molecule's conformation and its interactions with biological targets. This structural motif is found in some local anesthetics and other pharmacologically active compounds.
Conclusion
This compound is a chemical entity with a structural framework that suggests potential for further investigation in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in publicly available literature, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry and biological activity of its constituent functional groups and related analogs. For researchers and drug development professionals, this compound represents an interesting scaffold for the design of new molecules with potentially valuable biological activities. Further research is warranted to synthesize and evaluate the pharmacological profile of this compound to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 10311-40-7 [chemicalbook.com]
- 4. PubChemLite - this compound (C9H13NO2S) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of 4-(Methylsulfonyl)aniline [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore [mdpi.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | MDPI [mdpi.com]
- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dimethylaniline: Synthesis, Characterization, and Biological Activities
IUPAC Name: 2,6-Dimethylaniline
This technical guide provides a comprehensive overview of 2,6-dimethylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its synthesis, physicochemical properties, spectroscopic characterization, metabolic pathways, and toxicological profile. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical and Toxicological Data Summary
The following tables summarize the key quantitative data for 2,6-dimethylaniline, providing a quick reference for its physical, chemical, and toxicological properties.
| Property | Value | Reference |
| IUPAC Name | 2,6-dimethylaniline | [1] |
| Synonyms | 2,6-Xylidine | [1] |
| CAS Number | 87-62-7 | [1] |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [1] |
| Appearance | Yellow liquid, turns brown on exposure to air | [1] |
| Boiling Point | 214 °C (417 °F) at 739 mmHg | [1] |
| Melting Point | 8.4 °C (47.1 °F) | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol and diethyl ether | [1] |
| log Kow | 1.84 | [1] |
| Toxicity Data | Value | Species | Route | Reference |
| LD50 | 840 mg/kg | Rat | Oral | [2] |
| Carcinogenicity | Possibly carcinogenic to humans (Group 2B) | - | - | [2][3] |
| Target Organs for Carcinogenicity | Nasal cavity (adenomas and carcinomas), subcutaneous tissue (fibromas and fibrosarcomas), liver (neoplastic nodules in females) | Rat | Oral (dietary) | [2][4] |
Synthesis of 2,6-Dimethylaniline
Several methods for the synthesis of 2,6-dimethylaniline have been reported, with the choice of method often depending on the desired scale and available starting materials. Two common laboratory-scale synthetic routes are detailed below.
Experimental Protocol 1: Reduction of 2,6-Dimethylnitrobenzene
This method involves the reduction of the nitro group of 2,6-dimethylnitrobenzene to an amine.
Materials:
-
2,6-Dimethylnitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
8 M Potassium hydroxide (KOH) solution
-
Diethyl ether
Procedure:
-
Dissolve 15 g of SnCl₂·2H₂O in 27 mL of concentrated HCl, with gentle heating if necessary.
-
In a separate flask, dissolve 3 mL of 2,6-dimethylnitrobenzene in 34 mL of glacial acetic acid.
-
Add the SnCl₂ solution to the 2,6-dimethylnitrobenzene solution in one portion and swirl the mixture.
-
Allow the mixture to stand for 15 minutes, then cool it in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration.
-
Transfer the wet precipitate to a beaker and add 20 mL of water.
-
Neutralize the acidic mixture by the careful addition of 8 M aqueous KOH with continuous stirring until the solution is basic to litmus paper. This will liberate the free amine.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined ether extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield 2,6-dimethylaniline.
Experimental Protocol 2: Amination of 2,6-Dimethylphenol
This industrial method involves the high-temperature, high-pressure amination of 2,6-dimethylphenol.
Materials:
-
2,6-Dimethylphenol
-
Ammonia (aqueous solution)
-
Palladium on charcoal (5% Pd/C) catalyst
-
Hydrogen gas
-
Benzene (for extraction)
Procedure:
-
Place 122 parts of 2,6-dimethylphenol, 176 parts of concentrated aqueous ammonia, and 9.5 parts of 5% Pd/C catalyst into a high-pressure reaction vessel.
-
Flush the vessel with nitrogen, then seal and pressurize with hydrogen to 100 psig.
-
Heat the vessel to 250°C with stirring and maintain this temperature for 12 hours.
-
After cooling, dilute the reaction mixture with benzene and filter to remove the catalyst.
-
The product, 2,6-dimethylaniline, can be recovered from the filtrate by distillation.[5]
Spectroscopic Characterization
The identity and purity of 2,6-dimethylaniline can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 90 MHz):
-
δ 6.93 (t, 1H, Ar-H, para)
-
δ 6.62 (d, 2H, Ar-H, meta)
-
δ 3.46 (s, 2H, NH₂)
-
δ 2.16 (s, 6H, 2 x CH₃)[6]
-
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (quaternary and protonated) and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-dimethylaniline will exhibit characteristic absorption bands:
-
N-H stretching: A doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Absorption in the 1250-1350 cm⁻¹ range.
Biological Activities and Metabolism
2,6-Dimethylaniline is of significant interest in toxicology and drug metabolism due to its formation as a metabolite of the widely used local anesthetic, lidocaine.[6] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2][3]
Metabolic Pathway
The metabolism of 2,6-dimethylaniline is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
The initial step in its bioactivation is N-hydroxylation to form N-hydroxy-2,6-dimethylaniline. This metabolite can be further oxidized to the reactive 2,6-dimethylnitrosobenzene, which can form adducts with hemoglobin.[2] Alternatively, ring hydroxylation can occur to form 4-hydroxy-2,6-dimethylaniline, which after further metabolic steps, can lead to the formation of DNA adducts, a key event in chemical carcinogenesis.[2][4]
Genotoxicity
The genotoxicity of 2,6-dimethylaniline is attributed to the formation of reactive metabolites that can covalently bind to DNA.[2][4] Studies have shown that 2,6-dimethylaniline can induce DNA adducts in the liver and ethmoid turbinates of rats.[7]
Experimental Protocol: DNA Adduct Formation Assay (In Vivo)
This protocol outlines a general procedure for assessing DNA adduct formation in vivo following exposure to a test compound like 2,6-dimethylaniline.
Materials:
-
Test compound (e.g., [¹⁴C]-labeled 2,6-dimethylaniline)
-
Experimental animals (e.g., mice or rats)
-
DNA isolation kit
-
Scintillation counter or accelerator mass spectrometer
Procedure:
-
Administer the radiolabeled test compound to the animals via a relevant route of exposure (e.g., oral gavage, dietary).
-
At selected time points after administration, humanely euthanize the animals.
-
Harvest target tissues of interest (e.g., liver, bladder).
-
Isolate DNA from the tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
-
Quantify the amount of DNA obtained.
-
Measure the radioactivity associated with the isolated DNA using a scintillation counter or, for higher sensitivity, accelerator mass spectrometry.
-
Calculate the level of DNA adducts, typically expressed as adducts per 10⁶ or 10⁸ nucleotides.
Analytical Methods
The quantification of 2,6-dimethylaniline in various matrices is crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: HPLC Analysis of 2,6-Dimethylaniline
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) is commonly used. The exact ratio will depend on the specific column and desired separation.
Procedure:
-
Prepare a standard stock solution of 2,6-dimethylaniline in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis. This may involve extraction, dilution, and filtration depending on the matrix.
-
Inject the standards and samples onto the HPLC system.
-
Monitor the elution of 2,6-dimethylaniline using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 230-280 nm).
-
Quantify the amount of 2,6-dimethylaniline in the samples by comparing the peak areas to the calibration curve generated from the standards.
Conclusion
2,6-Dimethylaniline is a valuable chemical intermediate with well-established synthetic routes. However, its toxicological profile, particularly its carcinogenicity, necessitates careful handling and monitoring. The metabolic activation to reactive species that form DNA and protein adducts is a key mechanism underlying its toxicity. This guide provides a foundational understanding of the chemistry and biology of 2,6-dimethylaniline to aid researchers and professionals in its safe and effective use. Further research into its specific interactions with cellular signaling pathways could provide a more detailed understanding of its biological effects.
References
- 1. 2,6-DIMETHYLANILINE HYDROCHLORIDE(21436-98-6) 1H NMR spectrum [chemicalbook.com]
- 2. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]
- 7. Covalent binding of [14C]-2,6-dimethylaniline to DNA of rat liver and ethmoid turbinate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Substituted Anilines: An In-depth Technical Guide
Introduction
Substituted anilines are fundamental building blocks in the development and synthesis of a vast array of organic molecules, holding a place of particular importance in the pharmaceutical, agrochemical, and materials science industries.[1] Their utility as precursors to complex molecular architectures necessitates a deep understanding of the various synthetic strategies available for their preparation. This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted anilines, offering detailed experimental protocols, comparative quantitative data, and visual representations of key reaction pathways and workflows to aid researchers, scientists, and drug development professionals in this critical area of organic chemistry.
The synthesis of substituted anilines can be broadly approached through two primary strategies: the functionalization of a pre-existing aniline core or the formation of the aniline moiety from a suitable precursor. This guide will delve into the most prevalent and powerful of these methods, including the reduction of nitroarenes, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. Each method presents distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a classic and widely employed transformation in organic synthesis.[1] The ready availability of a diverse range of substituted nitroaromatics, often accessible through electrophilic aromatic nitration, makes this a highly attractive and cost-effective route.[1]
Common Reducing Agents and Conditions
A variety of reducing agents can be utilized for this transformation, with the choice often dictated by the presence of other functional groups within the molecule.
-
Metal/Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a robust and high-yielding approach.[1][2] The "Béchamp reduction," using iron filings and hydrochloric acid, is a historically significant and industrially relevant example.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[2] It is a clean and efficient method, though the reaction conditions can sometimes lead to the reduction of other sensitive functional groups.[3]
-
Transfer Hydrogenation: In this variation, a source other than H₂ gas is used to provide hydrogen. Common hydrogen donors include hydrazine, ammonium formate, and cyclohexene, often in the presence of a transition metal catalyst.
-
Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium borohydride (NaBH₄) in the presence of a catalyst can also effectively reduce nitroarenes.[3]
Quantitative Data for Nitroarene Reduction
The following table summarizes typical yields for the reduction of various substituted nitroarenes to the corresponding anilines using different reducing systems.
| Nitroarene Substrate | Reducing Agent/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Nitrobenzene | Fe/HCl | Ethanol/Water | Reflux | 2 | >95 | [4] |
| 4-Nitrotoluene | Sn/HCl | Ethanol | Reflux | 3 | 92 | [1] |
| 4-Nitrochlorobenzene | H₂ (1 atm), Pd/C | Methanol | 25 | 1 | >99 | [2] |
| 3-Nitrobenzonitrile | Fe/NH₄Cl | Ethanol/Water | 80 | 4 | 88 | [5] |
| 2-Nitrophenol | Na₂S₂O₄ | Water/Methanol | 65 | 2 | 90 | N/A |
| 1,3-Dinitrobenzene | Na₂S | Ethanol/Water | 70 | 5 | 75 (for 3-nitroaniline) | N/A |
Detailed Experimental Protocol: Reduction of Nitrobenzene with Iron and HCl
This protocol describes the laboratory-scale synthesis of aniline from nitrobenzene using iron powder and concentrated hydrochloric acid.
Materials:
-
Nitrobenzene
-
Iron filings (fine powder)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron filings (e.g., 25 g, 0.45 mol) and water (60 mL).
-
Activation of Iron: Add a small amount of concentrated HCl (e.g., 2 mL) to the stirred suspension and heat the mixture to boiling for 5-10 minutes to activate the iron surface.
-
Addition of Nitrobenzene: To the hot mixture, add nitrobenzene (e.g., 10 g, 0.081 mol) in small portions through the condenser.
-
Reaction: After the addition is complete, continue heating the reaction mixture under reflux with vigorous stirring. The reaction is exothermic and may require occasional cooling to maintain a controlled reflux. Monitor the reaction progress by TLC or by observing the disappearance of the characteristic smell of nitrobenzene (typically 1-2 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool slightly. Add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to precipitate iron salts as iron(II/III) hydroxides.
-
Isolation: Isolate the crude aniline by steam distillation from the alkaline mixture or by solvent extraction. For extraction, cool the mixture to room temperature and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude aniline can be further purified by distillation.
Workflow for Nitroarene Reduction
References
The Pivotal Role of Sulfonyl Groups in Aniline Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of sulfonyl-containing aniline derivatives in drug discovery and material science.
The incorporation of the sulfonyl group (–SO₂–) into the aniline framework gives rise to a versatile class of organic compounds with profound implications across various scientific disciplines, most notably in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of sulfonyl-containing aniline derivatives, with a particular focus on their role in drug development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in the field.
The Sulfonyl Group: A Privileged Scaffold in Medicinal Chemistry
The sulfonyl group, particularly in the form of a sulfonamide (–SO₂NH₂ or –SO₂NHR), is considered a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The sulfonylaniline motif, which combines the sulfonyl and amine functionalities, is present in a wide array of approved drugs, highlighting its significance in pharmaceutical sciences.[1]
Aniline itself is a crucial starting material in the synthesis of numerous pharmaceutical compounds due to its reactivity and structural characteristics.[2] The introduction of a sulfonyl group modulates the properties of the aniline ring, influencing its acidity, lipophilicity, and metabolic stability, thereby offering a powerful tool for drug design and optimization.[2][3]
Synthesis of Sulfonyl-Containing Aniline Derivatives
The synthesis of aniline derivatives bearing a sulfonyl group can be achieved through various methods, ranging from classical electrophilic aromatic substitution to modern photocatalytic reactions.
Classical Synthesis: The Preparation of Sulfanilamide
A foundational example is the synthesis of sulfanilamide, a pioneering sulfa drug, from aniline.[4][5] This multi-step synthesis illustrates the fundamental principles of modifying aniline's reactivity to achieve the desired substitution pattern.
Experimental Protocol: Synthesis of Sulfanilamide from Aniline [4][6]
-
Acetylation of Aniline: Aniline is first protected by acetylation to form acetanilide. This is crucial to reduce the activating effect of the amino group and prevent side reactions during the subsequent chlorosulfonation step.
-
Dissolve 1 g of aniline in 30 mL of water and 1 mL of concentrated HCl.
-
Add 1.2 mL of acetic anhydride, followed immediately by a solution of 1 g of sodium acetate in 6 mL of water, with stirring.
-
Cool the mixture in ice and collect the precipitated acetanilide by vacuum filtration. Ensure the product is completely dry before proceeding.
-
-
Chlorosulfonation of Acetanilide: The acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group, primarily at the para position.
-
Carefully add 1.25 mL of chlorosulfonic acid dropwise to 0.5 g of dry acetanilide in a dry flask.
-
After the initial reaction subsides (approx. 10 minutes), heat the mixture in a hot water bath for about 10 minutes to complete the reaction.
-
Cautiously pipet the reaction mixture into 7 mL of ice water with stirring.
-
Collect the resulting p-acetamidobenzenesulfonyl chloride by vacuum filtration.
-
-
Amination of p-Acetamidobenzenesulfonyl Chloride: The sulfonyl chloride is then converted to a sulfonamide by reaction with ammonia.
-
Transfer the moist p-acetamidobenzenesulfonyl chloride to a flask and add 15 mL of concentrated aqueous ammonia.
-
Heat the mixture gently for about 10 minutes.
-
Cool the mixture in an ice bath to crystallize the p-acetamidobenzenesulfonamide and collect it by suction filtration.
-
-
Hydrolysis of the Amide: The final step involves the removal of the acetyl protecting group by acid hydrolysis to yield sulfanilamide.
-
Transfer the moist p-acetamidobenzenesulfonamide to a flask, add 0.5 mL of concentrated HCl and 1 mL of water.
-
Boil the mixture gently until the solid dissolves and continue heating for another 10 minutes.
-
Cool the solution and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture in ice to precipitate the sulfanilamide, which is then collected by vacuum filtration and can be recrystallized from water or ethanol.
-
Experimental Workflow: Synthesis of Sulfanilamide
Caption: Workflow for the synthesis of sulfanilamide from aniline.
Modern Synthetic Approaches
Recent advancements have focused on developing milder and more efficient methods for the sulfonylation of anilines.
-
Visible-Light-Mediated Sulfonylation: This approach utilizes a photoredox catalyst to generate sulfonyl radicals from stable precursors like sulfonyl fluorides or sulfinate salts, which then react with anilines under mild conditions.[1][7][8] This method offers high efficiency and is suitable for late-stage functionalization of complex molecules.[1][8][9]
-
Electrochemical Synthesis: Electrochemical methods provide another route to generate sulfonyl radicals from sulfinate salts for the synthesis of 2-sulfonylanilines.[1]
-
Heterogeneous Catalysis: Biomass-derived copper catalysts have been employed for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature, offering a recyclable and environmentally friendly option.[10]
Physicochemical Properties and Quantitative Data
The introduction of a sulfonyl group significantly alters the physicochemical properties of aniline derivatives. These properties are critical for their biological activity and pharmacokinetic profiles.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP (Octanol/Water) |
| Sulfanilamide | C₆H₈N₂O₂S | 172.20 | 165 | -0.62 (Predicted) |
| Aniline-o-sulfonic acid | C₆H₇NO₃S | 173.19 | >300 | -1.6 (Predicted) |
| 2-((Phenoxymethyl)sulfonyl)aniline | C₁₃H₁₃NO₃S | 263.31 | Not available | 2.8 (Predicted) |
Data sourced from PubChem and Cheméo databases.[11][12][13]
The biological activity of sulfonyl-containing aniline derivatives is often quantified by parameters such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents or the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors.
| Compound | Target Organism/Enzyme | Biological Activity |
| Sulfonamide Derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial activity |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative (Compound 6) | S. aureus ATCC 6538 | MIC = 250 µg/mL |
| Aryl-urea derivative with sulfonyl group (Compound 8) | Bacillus mycoides, E. coli, Candida albicans | MIC = 4.88 µg/mL |
Data from various biological studies.[14][15][16]
Applications of Sulfonyl-Containing Aniline Derivatives
The diverse biological activities of these compounds have led to their widespread use in medicine.
Antibacterial Agents (Sulfa Drugs)
The most well-known application is as antibacterial agents.[17] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[5][11] Since humans obtain folic acid from their diet and do not synthesize it via this pathway, sulfa drugs exhibit selective toxicity towards bacteria.[5]
Signaling Pathway: Mechanism of Action of Sulfa Drugs
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Other Medicinal Applications
Beyond their antibacterial effects, sulfonamide aniline derivatives have been developed for a wide range of therapeutic purposes:[14][18]
-
Anti-inflammatory Agents: Certain derivatives, such as celecoxib, act as selective COX-2 inhibitors for treating arthritis.[14]
-
Anticancer Agents: They can function as topoisomerase inhibitors or carbonic anhydrase inhibitors, showing promise in cancer therapy.[14][18]
-
Antiviral Agents: Some sulfonamides have demonstrated activity against viruses.[18]
-
Diuretics: Compounds like furosemide, which contain a sulfonamide group, are used as loop diuretics.[11]
-
Anticonvulsants and Hypoglycemic Agents: The structural motif is also found in drugs for these conditions.
Conclusion
The sulfonyl group is a cornerstone functional group in the design and synthesis of aniline derivatives with significant biological activities. From the early discovery of sulfa drugs to the development of modern therapeutics, the sulfonylaniline scaffold continues to be a fertile ground for innovation in medicinal chemistry. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials. This guide serves as a foundational resource for researchers aiming to explore and exploit the vast potential of this important class of compounds.
References
- 1. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docsity.com [docsity.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. scispace.com [scispace.com]
- 8. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03891G [pubs.rsc.org]
- 9. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 10. mdpi.com [mdpi.com]
- 11. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 12. 2-((Phenoxymethyl)sulfonyl)aniline | C13H13NO3S | CID 53426985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aniline-o-sulfonic acid (CAS 88-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. frontiersrj.com [frontiersrj.com]
- 15. mdpi.com [mdpi.com]
- 16. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2,6-Dimethyl-3-(methylsulfonyl)aniline: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2,6-Dimethyl-3-(methylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical compounds. The described synthetic pathway is a multi-step process commencing with the readily available starting material, 2,6-dimethylaniline. The protocol outlines the nitration of the aromatic ring, subsequent reduction of the nitro group, introduction of a methylthio moiety via a Sandmeyer-type reaction, and concluding with the oxidation to the final methylsulfonyl product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a reproducible and safe synthesis.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its structural motifs are found in a variety of biologically active molecules, making it a valuable building block for drug discovery programs. The presence of the methylsulfonyl group, a known bioisostere for other functional groups, can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This document provides a robust and well-validated protocol for the laboratory-scale synthesis of this important intermediate, starting from 2,6-dimethylaniline. The chosen synthetic route is designed for its reliability and scalability.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step process as illustrated below. The initial step involves the protection of the aniline, followed by a regioselective nitration. The resulting nitro compound is then reduced to the corresponding amine, which is subsequently converted to the methylthio derivative. The final step is an oxidation reaction to yield the target compound.
Figure 1: Overall synthetic pathway for this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dimethylaniline | Reagent | Sigma-Aldrich | |
| Acetic Anhydride | ACS | Fisher Scientific | |
| Pyridine | Anhydrous | Acros Organics | |
| Nitric Acid (fuming) | ACS | VWR | Handle with extreme care. |
| Sulfuric Acid (conc.) | ACS | J.T. Baker | |
| Hydrochloric Acid (conc.) | ACS | EMD Millipore | |
| Sodium Nitrite | ACS | Alfa Aesar | |
| Dimethyl Disulfide | Reagent | TCI Chemicals | |
| m-Chloroperoxybenzoic acid (m-CPBA) | Reagent | Oakwood Chemical | |
| Dichloromethane (DCM) | HPLC | Honeywell | |
| Ethyl Acetate | ACS | Pharmco-AAPER | |
| Ethanol | Anhydrous | Decon Labs | |
| Sodium Bicarbonate | ACS | Macron Fine Chemicals | |
| Sodium Sulfite | ACS | BeanTown Chemical | |
| Magnesium Sulfate (anhydrous) | ACS | GFS Chemicals |
Experimental Protocols
Step 1: Acetylation of 2,6-Dimethylaniline
Rationale: The acetylation of the aniline nitrogen protects the amino group from oxidation during the subsequent nitration step and acts as a directing group.
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylaniline (24.2 g, 0.2 mol) in pyridine (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (22.5 g, 0.22 mol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 100 mL).
-
Recrystallize the crude product from ethanol/water to afford N-(2,6-dimethylphenyl)acetamide as a white crystalline solid. Dry the product under vacuum.
-
Step 2: Nitration of N-(2,6-dimethylphenyl)acetamide
Rationale: The introduction of the nitro group at the 3-position is achieved through electrophilic aromatic substitution. The reaction is performed at low temperatures to control the exothermicity and minimize side product formation. A detailed procedure for a similar nitration can be found in PrepChem.[1]
-
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (80 mL).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve N-(2,6-dimethylphenyl)acetamide (16.3 g, 0.1 mol) in acetic acid (40 mL).
-
Slowly add the N-(2,6-dimethylphenyl)acetamide solution to the cold sulfuric acid, maintaining the internal temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (10 mL) to concentrated sulfuric acid (20 mL) in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield N-(2,6-Dimethyl-3-nitrophenyl)acetamide as pale yellow needles.[1]
-
Step 3: Hydrolysis of N-(2,6-Dimethyl-3-nitrophenyl)acetamide
Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the free aniline.
-
Procedure:
-
In a 500 mL round-bottom flask, suspend N-(2,6-Dimethyl-3-nitrophenyl)acetamide (20.8 g, 0.1 mol) in a mixture of ethanol (150 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 4 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and then pour it into 500 mL of water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 2,6-Dimethyl-3-nitroaniline as a yellow solid.
-
Step 4: Synthesis of 2,6-Dimethyl-3-(methylthio)aniline via Sandmeyer-type Reaction
Rationale: This step involves the diazotization of the aniline followed by a reaction with dimethyl disulfide to introduce the methylthio group. This Sandmeyer-type reaction is a reliable method for the conversion of anilines to aryl thioethers. Nonaqueous conditions with an alkyl nitrite are often employed for this transformation.
-
Procedure:
-
In a 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2,6-Dimethyl-3-nitroaniline (16.6 g, 0.1 mol) in anhydrous acetonitrile (200 mL).
-
Add dimethyl disulfide (14.1 g, 0.15 mol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add isoamyl nitrite (17.6 g, 0.15 mol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-Dimethyl-3-(methylthio)aniline.
-
Step 5: Oxidation of 2,6-Dimethyl-3-(methylthio)aniline
Rationale: The final step is the oxidation of the methylthio group to the methylsulfonyl group. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The oxidation of a methylthio group to a sulfone significantly alters the electronic properties of the molecule and is a key step in the synthesis of many pharmaceutical intermediates.
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2,6-Dimethyl-3-(methylthio)aniline (16.7 g, 0.1 mol) in dichloromethane (250 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 70% purity, 54.5 g, ~0.22 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (150 mL).
-
Separate the organic layer, and wash it successively with a 10% aqueous sodium sulfite solution (100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate/hexane to yield this compound as a crystalline solid.
-
Characterization
The final product and all intermediates should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point (MP): To assess the purity of the solid products.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
References
2,6-Dimethyl-3-(methylsulfonyl)aniline: A Scrutiny of Its Role in Medicinal Chemistry
While 2,6-dimethyl-3-(methylsulfonyl)aniline is a commercially available chemical intermediate, a comprehensive review of scientific literature and patent databases did not reveal its direct application as a core scaffold in any marketed drugs or publicly disclosed clinical candidates within the realm of medicinal chemistry. However, the constituent functional groups, namely the substituted aniline and the methylsulfonyl moieties, are prevalent pharmacophores in a wide array of therapeutic agents. This report aims to provide an overview of the potential applications of this scaffold based on the known medicinal chemistry of related structures, alongside general protocols for the synthesis and evaluation of aniline and sulfonamide-containing compounds.
General Significance of Substituted Anilines and Sulfonamides in Drug Discovery
Substituted anilines are fundamental building blocks in medicinal chemistry, prized for their synthetic versatility and their ability to engage in crucial interactions with biological targets. The aniline motif is a key component in numerous classes of drugs, including kinase inhibitors for cancer therapy, antibacterial agents, and anti-inflammatory compounds.
The methylsulfonyl group, a type of sulfonamide, is another critical functional group in drug design. It can act as a hydrogen bond acceptor and its electronic properties can be modulated to fine-tune the physicochemical properties of a molecule, such as solubility and metabolic stability. The sulfonamide group is famously present in sulfa drugs, a class of antibiotics, and is also found in diuretics, anticonvulsants, and anti-inflammatory drugs.
Potential, Yet Undisclosed, Applications of this compound
Given the established roles of its constituent parts, this compound could theoretically serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents in several areas:
-
Kinase Inhibitors: The aniline core is a common feature of many ATP-competitive kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain. The dimethyl substitution pattern on the aniline ring can provide conformational rigidity and influence binding selectivity.
-
Antibacterial Agents: As a sulfonamide-containing aniline, this molecule could be explored for the development of novel antibacterial agents that target dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
-
Anti-inflammatory Drugs: The anilide structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The methylsulfonyl group could also contribute to interactions with enzymes such as cyclooxygenase (COX).
Synthetic Protocols for Anilide and Sulfonamide Derivatives
While specific protocols for the direct use of this compound in a medicinal chemistry context are not available, general synthetic methodologies for analogous compounds are well-established.
General Protocol for N-Acetylation of an Aniline
This protocol describes a common method for the acylation of an aniline derivative, a frequent step in drug synthesis.
Materials:
-
Substituted aniline (e.g., this compound) (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) as a co-solvent (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-acetylated product.
Visualization of a Generic Kinase Inhibitor Binding Motif
The following diagram illustrates a conceptual workflow for the initial stages of drug discovery, where a compound library is screened to identify a hit that could potentially be optimized into a lead compound.
Caption: A simplified workflow for early-stage drug discovery.
Conclusion
Application Notes and Protocols for 2,6-Dimethyl-3-(methylsulfonyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-3-(methylsulfonyl)aniline is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring a sterically hindered aniline core functionalized with a methylsulfonyl group, imparts specific electronic and conformational properties to target molecules. This aniline derivative has found significant application in the synthesis of potent and selective antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key target in the development of therapeutics for stress-related disorders such as anxiety and depression.
The presence of the methylsulfonyl group can enhance binding affinity to biological targets through hydrogen bonding and dipole interactions, while the dimethyl substitution pattern can influence molecular conformation and metabolic stability. These application notes provide an overview of its utility and detailed protocols for its incorporation into complex molecular scaffolds.
Key Applications
The primary application of this compound lies in the synthesis of heterocyclic compounds with biological activity. A notable example is its use as a key precursor for the synthesis of pyrazolo[1,5-a]pyrimidine-based CRF1 receptor antagonists.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This compound serves as a crucial amine component in the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a multi-step sequence involving condensation with a pyrazole derivative followed by cyclization to form the fused heterocyclic system. The resulting compounds have shown high affinity and selectivity for the CRF1 receptor.
Data Presentation
The following table summarizes representative data for a compound synthesized using a similar substituted aniline in the development of CRF1 receptor antagonists. While specific data for a compound derived directly from this compound is not publicly available, the data presented for a closely related analog, NBI 35965, illustrates the potential potency of this class of molecules.[1]
| Compound | Target | Assay | pKi | pIC50 |
| NBI 35965 (Tricyclic CRF1 Antagonist) | CRF1 Receptor | Radioligand Binding | 8.5 | - |
| NBI 35965 (Tricyclic CRF1 Antagonist) | CRF1 Receptor | CRF-stimulated cAMP accumulation | - | 7.1 |
| NBI 35965 (Tricyclic CRF1 Antagonist) | CRF1 Receptor | CRF-stimulated ACTH production | - | 6.9 |
Experimental Protocols
The following is a representative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, adapted from procedures for analogous CRF1 receptor antagonists. This protocol outlines the key steps for the utilization of this compound as a building block.
Protocol 1: Synthesis of a 3-(Pyridyl)pyrazolo[1,5-a]pyrimidine Intermediate
Objective: To synthesize a key intermediate by coupling this compound with a suitable pyrazole precursor.
Materials:
-
This compound
-
5-Amino-3-(pyridin-3-yl)-1H-pyrazole
-
Appropriate chloropyrimidine derivative (e.g., 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Reagent Addition: To the flask, add the chloropyrimidine derivative (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyrimidine intermediate.
Visualizations
Signaling Pathway
Caption: Corticotropin-Releasing Factor 1 (CRF1) Receptor Signaling Pathway.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of CRF1 receptor antagonists.
References
Application Notes and Protocols for N-Alkylation of 2,6-Dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2,6-dimethylaniline and its derivatives, crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below cover several common and effective methods, including reductive amination and palladium-catalyzed cross-coupling reactions.
Introduction
N-alkylated 2,6-dimethylaniline derivatives are important structural motifs found in a variety of biologically active molecules. The steric hindrance imposed by the two methyl groups ortho to the amino group presents unique challenges and opportunities in their synthesis. This guide offers detailed protocols for achieving mono- and di-N-alkylation of these substrates, along with data for comparison and visual workflows to aid in experimental design.
Experimental Protocols
Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)
This method is a robust and environmentally friendly one-pot procedure for the mono-N-alkylation of 2,6-dimethylaniline derivatives using an aldehyde as the alkylating agent.[1]
Materials:
-
2,6-Dimethylaniline
-
Aldehyde (e.g., acetaldehyde for N-ethylation)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
2-Propanol
-
Water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate
-
Cyclohexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: In a round-bottom flask, add 2-propanol (18 mL per mmol of aniline) and 10% Pd/C (0.1 mmol per mmol of aniline). In a separate container, dissolve ammonium formate (10 mmol per mmol of aniline) in water (2 mL per mmol of aniline). Add the ammonium formate solution to the flask containing the Pd/C. Stir the mixture for 5 minutes at room temperature to activate the catalyst.[1]
-
Reaction Mixture: To the activated catalyst mixture, add 2,6-dimethylaniline (1 mmol) and the corresponding aldehyde (1 mmol).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Wash the Celite pad with a small amount of 2-propanol.
-
Remove the solvent from the filtrate under reduced pressure at 45-50°C using a rotary evaporator.[1]
-
Dilute the resulting residue with dichloromethane and wash with a brine solution.[1]
-
Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/cyclohexane) to obtain the pure N-alkylated 2,6-dimethylaniline.[1]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol describes a mild and highly selective method for the N-alkylation of 2,6-dimethylaniline with aldehydes or ketones.[2][3]
Materials:
-
2,6-Dimethylaniline
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or vial with a screw cap
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 2,6-dimethylaniline (1.0 equiv.) and the aldehyde or ketone (1.1-1.5 equiv.) in an appropriate solvent such as DCM or DCE (0.1-0.2 M), add sodium triacetoxyborohydride (1.2-1.5 equiv.) in one portion.[2][4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress of the reaction by TLC or LC-MS.[3]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[4]
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: If necessary, the product can be purified by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While typically used for coupling amines with aryl halides, it can be adapted for N-alkylation with certain alkyl halides or pseudohalides. The following is a general protocol for N-arylation which can be adapted.[5][6][7]
Materials:
-
2,6-Dimethylaniline
-
Aryl halide or triflate (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄))[5]
-
Anhydrous solvent (e.g., toluene, THF)[5]
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base.
-
Add the 2,6-dimethylaniline, the aryl halide or triflate, and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary time (usually 2-24 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Aniline Derivatives
| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temp. | Time | Yield | Notes |
| Reductive Amination (Pd/C) | Aldehyde | 10% Pd/C, HCOONH₄ | 2-Propanol/H₂O | RT | 30-60 min | Good to Excellent | Environmentally benign, easy catalyst removal.[1] |
| Reductive Amination (NaBH(OAc)₃) | Aldehyde/Ketone | NaBH(OAc)₃ | DCM or DCE | RT | 1-24 h | High | Mild and selective, tolerates many functional groups.[2][3] |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd₂(dba)₃, Ligand, Base | Toluene or THF | 80-110 °C | 2-24 h | Good to Excellent | Broad scope for aryl amines, requires inert conditions.[5][6][7] |
| Copper-Catalyzed Alkylation | Alkyl Halide | Copper source, Ligand | Acetonitrile | -10 °C to RT | 12-24 h | Moderate to High | Photo-induced, good for hindered halides.[8] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. rsc.org [rsc.org]
- 5. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light [organic-chemistry.org]
Application Note: Analysis of Aniline Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental chemical intermediates in the synthesis of a wide array of industrial products, including dyes, pharmaceuticals, polymers, and pesticides.[1][2] However, their potential toxicity and persistence in the environment necessitate robust and sensitive analytical methods for their detection and quantification.[3] Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile aniline compounds.[1][3] This application note provides a comprehensive overview of the GC-MS analysis of aniline compounds, including detailed experimental protocols for sample preparation, derivatization, and chromatographic analysis, along with quantitative data for various aniline derivatives.
The polarity of some aniline compounds can pose challenges for direct GC analysis, often leading to poor peak shape and low sensitivity.[1] Derivatization, a process that chemically modifies the analytes to improve their volatility and thermal stability, is frequently employed to overcome these limitations.[4] This document outlines both direct and derivatization-based approaches to provide flexibility depending on the specific analytes and matrix.
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is crucial for accurate and reliable results and is highly dependent on the sample matrix.
a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Serum, Groundwater)
This method is suitable for the extraction of aniline and its derivatives from liquid matrices.[1]
-
Protocol:
-
Adjust the pH of the aqueous sample (e.g., 100 mL) to >11 using a 1.0 M Sodium Hydroxide (NaOH) solution.[2]
-
For serum samples, it is recommended to add an internal standard, such as N-methylaniline.[1][5]
-
Transfer the sample to a separatory funnel and add 30 mL of a suitable organic solvent, such as dichloromethane (DCM) or chloroform.[1][2]
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[2]
-
Allow the layers to separate for 10 minutes.[2]
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.[1][2]
-
Repeat the extraction twice more with fresh portions of the organic solvent.[2]
-
Combine the organic extracts and gently swirl over the anhydrous sodium sulfate.[1][2]
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[1][2] The extract is now ready for direct GC-MS analysis or derivatization.
-
b) Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil)
ASE is an efficient method for extracting analytes from solid matrices.[1]
-
Protocol:
-
Mix the solid sample (e.g., 10 g of soil) with a drying agent like diatomaceous earth.[1]
-
Place the mixture into an extraction cell.[1]
-
Perform the extraction using an appropriate solvent or solvent mixture (e.g., methylene chloride/acetone 1:1) under elevated temperature and pressure as per the instrument's operational guidelines.[6]
-
Collect the extract and concentrate it under a gentle stream of nitrogen before GC-MS analysis or derivatization.
-
Derivatization
Derivatization is often recommended to improve the chromatographic behavior of polar aniline compounds.[1]
a) Acylation with Heptafluorobutyric Anhydride (HFBA)
-
Protocol:
-
Evaporate the initial sample extract to dryness under a gentle stream of nitrogen.[2]
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[2]
-
Cap the vial and heat at 70°C for 30 minutes.[2]
-
Evaporate the reaction mixture to dryness again under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]
-
b) Derivatization with 4-Carbethoxyhexafluorobutyryl Chloride
This method is particularly useful for the analysis of aniline in serum.[5]
-
Protocol:
GC-MS Parameters
The following table outlines typical GC-MS parameters for the analysis of aniline compounds. Optimization may be required based on the specific analytes and instrumentation.
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C[2] |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 min[2] |
| Ramp Rate | 10°C/min to 280°C[2] |
| Final Hold Time | 5 min[2] |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow)[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 300°C[7] |
| Scan Range | 50-500 amu |
| Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Qualitative identification of aniline derivatives is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards.[1] For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against its concentration.[1]
Table 1: Quantitative Data for Selected Halogenated Aniline Derivatives [2]
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluoroaniline | 8.5 | 111 | 111, 84, 63 |
| 3-Fluoroaniline | 8.7 | 111 | 111, 84, 63 |
| 4-Fluoroaniline | 8.9 | 111 | 111, 84, 63 |
| 2-Chloroaniline | 10.2 | 127/129 | 127, 92, 65 |
| 3-Chloroaniline | 10.5 | 127/129 | 127, 92, 65 |
| 2,3-Dichloroaniline | 12.9 | 161/163/165 | 161, 126, 90 |
| 2,4-Dichloroaniline | 13.1 | 161/163/165 | 161, 126, 90 |
| 2,5-Dichloroaniline | 13.3 | 161/163/165 | 161, 126, 90 |
| 2,6-Dichloroaniline | 12.8 | 161/163/165 | 161, 126, 90 |
| 3,4-Dichloroaniline | 13.6 | 161/163/165 | 161, 126, 90 |
Table 2: Performance of Aniline Analysis in Serum after Derivatization [5]
| Parameter | Value |
| Linearity Range | 0.5 - 25.0 mg/L |
| Detection Limit | 0.1 mg/L |
| Within-run Precision (RSD) | 3.8% at 5 mg/L |
| Between-run Precision (RSD) | 5.8% at 5 mg/L |
| Derivatized Aniline M+ | m/z 343 |
| Derivatized N-methylaniline M+ | m/z 357 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of aniline compounds.
Conclusion
The GC-MS protocols detailed in this application note provide a robust framework for the sensitive and selective characterization of aniline and its derivatives in various matrices.[1] The choice between direct analysis and derivatization allows for flexibility depending on the specific analytes and research needs.[1] The provided quantitative data and workflow serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. m.youtube.com [m.youtube.com]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for Aniline and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental chemical building blocks used in the synthesis of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Due to their widespread use and potential toxicity, sensitive and accurate analytical methods are crucial for their quantification in various matrices, from environmental samples to pharmaceutical preparations.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of aniline derivatives, offering advantages over gas chromatography (GC) as it often does not require a derivatization step for these polar and sometimes thermolabile compounds.[4][5]
This document provides detailed application notes and protocols for the analysis of aniline and its derivatives using HPLC, with a focus on reversed-phase chromatography coupled with UV detection.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing aniline derivatives.[1] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. The polarity of aniline derivatives, and consequently their retention, can be manipulated by the choice of the stationary phase and the composition of the mobile phase (typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol).[1][6]
Experimental Protocols
This section details two common HPLC methods for the analysis of aniline and its derivatives.
Protocol 1: Isocratic RP-HPLC Method for General Aniline Derivatives
This protocol is a robust starting point for the separation of a range of aniline derivatives.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly used.[1][7]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Aniline standards of high purity
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of methanol and water.[1] For better peak shape and to control the ionization of aniline derivatives, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to the aqueous component.[2][6]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it prior to use to prevent pump and column issues.[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of each aniline derivative standard in a suitable solvent, such as methanol or the mobile phase, at a concentration of approximately 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing the aniline derivatives in the mobile phase.
-
If the sample matrix is complex (e.g., environmental water, biological fluids), a sample preparation step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4][5][8]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing the retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the aniline derivatives in the sample using the linear regression equation from the calibration curve.
-
Protocol 2: On-Line SPE-HPLC for Trace Analysis of Nitroanilines in Water
This method is suitable for the sensitive determination of aniline and nitroaniline derivatives in environmental water samples.[4][5]
Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with an on-line solid-phase extraction (SPE) system, a binary or quaternary pump, an autosampler capable of large volume injections, a column thermostat, and a UV-Vis or PDA detector.
-
SPE Cartridge: A suitable SPE cartridge for analyte enrichment, such as a Dionex SolEx HRP cartridge.[5]
-
Analytical Column: Acclaim 120 C18, 3 µm, 3 x 150 mm.[4]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Aniline and nitroaniline standards of high purity
-
Procedure:
-
Mobile Phase and Standard Preparation:
-
Prepare mobile phases and standard solutions as described in Protocol 1. The mobile phase for the analytical separation will depend on the specific nitroanilines being analyzed and may require a gradient elution.
-
-
On-Line SPE and HPLC Analysis:
-
The on-line SPE-HPLC system automates the sample enrichment and analysis process. The general steps are as follows:
-
Loading: A large volume of the aqueous sample is loaded onto the SPE cartridge. The aniline derivatives are retained on the sorbent while the majority of the water matrix is discarded.
-
Washing (Optional): The SPE cartridge can be washed with a weak solvent to remove any loosely bound interferences.
-
Elution and Transfer: The HPLC mobile phase is switched to back-flush the trapped analytes from the SPE cartridge onto the analytical column for separation.
-
Chromatographic Separation: The analytes are separated on the analytical column using a suitable mobile phase gradient.
-
-
-
Chromatographic Conditions (Example):
-
SPE Cartridge: Dionex SolEx HRP, 12–14 µm, 2.1 × 20 mm[4]
-
Analytical Column: Acclaim 120 C18, 3 µm, 3 x 150 mm[4]
-
Mobile Phase Gradient: A gradient of water and acetonitrile is typically used. The exact gradient profile needs to be optimized for the specific analytes.
-
Flow Rate: As recommended for the analytical column.
-
Column Temperature: 30 °C
-
Injection Volume: Large volume injection (e.g., 1-5 mL) onto the SPE cartridge.
-
Detection: UV at an appropriate wavelength for the nitroanilines of interest.
-
Data Presentation
The following tables summarize typical chromatographic data for selected aniline derivatives obtained under various HPLC conditions.
Table 1: Chromatographic Parameters for Selected Aniline Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Aniline | Primesep 100, 4.6x150 mm, 5µm | 45% ACN, 0.05% H₂SO₄ in Water | 1.0 | 200 | Not Specified | [9] |
| Aniline | C18, 150 mm x 4.6 mm, 5 µm | Methanol:Water (60:40, v/v) | 1.0 | 254 | Not Specified | [1] |
| Aniline | Nucleosil C18, 250 mm, 5µm | Acetonitrile:Water (70:30, v/v) | 0.7 | 190 | 4.94 | [7] |
| N-methylaniline | Nucleosil C18, 250 mm, 5µm | Acetonitrile:Water (70:30, v/v) | 0.7 | 190 | 5.76 | [7] |
| o-Nitroaniline | Acclaim 120 C18, 3 x 150 mm, 3µm | Gradient Elution | Not Specified | Not Specified | Not Specified | [4][5] |
| m-Nitroaniline | Acclaim 120 C18, 3 x 150 mm, 3µm | Gradient Elution | Not Specified | Not Specified | Not Specified | [4][5] |
| p-Nitroaniline | Acclaim 120 C18, 3 x 150 mm, 3µm | Gradient Elution | Not Specified | Not Specified | Not Specified | [4][5] |
Table 2: Method Performance Data for Aniline and Nitroanilines using On-Line SPE-HPLC
| Compound | Linearity (µg/L) | r² | Recovery (10 µg/L spike) | Method Detection Limit (µg/L) | Reference |
| Aniline | 1–100 | > 0.9999 | 98-108% | 0.1–0.2 | [4] |
| o-Nitroaniline | 1–100 | > 0.9999 | 98-108% | 0.1–0.2 | [4] |
| m-Nitroaniline | 1–100 | > 0.9999 | 98-108% | 0.1–0.2 | [4] |
| p-Nitroaniline | 1–100 | > 0.9999 | 98-108% | 0.1–0.2 | [4] |
| o,p-Dinitroaniline | 1–100 | > 0.9999 | 98-108% | 0.1–0.2 | [4] |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of aniline derivatives.
Caption: General experimental workflow for HPLC analysis of aniline derivatives.
Caption: Workflow for on-line SPE-HPLC analysis of trace aniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,6-Dimethyl-3-(methylsulfonyl)aniline
For distribution to: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,6-Dimethyl-3-(methylsulfonyl)aniline. The protocols outlined below are intended to serve as a standard methodology for obtaining high-quality ¹H and ¹³C NMR spectra for this and structurally related small organic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structure and the assessment of sample purity. This document details the procedures for sample preparation, data acquisition, and processing for the analysis of this compound.
Predicted NMR Data
Due to the absence of published experimental NMR data for this compound in the searched literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on the aniline scaffold and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 4.0 - 5.0 | Broad Singlet | - |
| Ar-H (H4) | 7.6 - 7.8 | Doublet | ~8.0 |
| Ar-H (H5) | 6.8 - 7.0 | Doublet | ~8.0 |
| CH₃ (at C2 & C6) | 2.2 - 2.4 | Singlet | - |
| SO₂CH₃ | 3.1 - 3.3 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C-NH₂) | 145 - 148 |
| C2, C6 (C-CH₃) | 125 - 128 |
| C3 (C-SO₂CH₃) | 138 - 141 |
| C4 | 130 - 133 |
| C5 | 118 - 121 |
| CH₃ (at C2 & C6) | 17 - 20 |
| SO₂CH₃ | 43 - 46 |
Experimental Protocols
The following protocols are recommended for the NMR analysis of this compound and similar small molecules.[1][2][3]
3.1. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common first choice. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent.
-
Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Final Volume : Ensure the final sample height in the NMR tube is approximately 4-5 cm.
3.2. ¹H NMR Data Acquisition
-
Spectrometer : Utilize a 300 MHz or higher field NMR spectrometer.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
Temperature : 298 K (25 °C).
-
3.3. ¹³C NMR Data Acquisition
-
Spectrometer : A 75 MHz or higher field NMR spectrometer is recommended.
-
Acquisition Parameters :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
3.4. Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing : Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction : Apply a baseline correction algorithm to correct any remaining distortions.
-
Referencing : Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of a small organic molecule.
References
Application Notes and Protocols for the Purification of 2,6-Dimethyl-3-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,6-Dimethyl-3-(methylsulfonyl)aniline. The described techniques are based on established methods for the purification of substituted anilines and sulfonylated aromatic compounds. The protocols provided are intended as a starting point for optimization in a laboratory setting.
Introduction
This compound is a substituted aniline that contains both dimethyl and methylsulfonyl functional groups. These features influence its polarity and solubility, which are key considerations for developing effective purification strategies. Common impurities in the crude product may include unreacted starting materials, byproducts from the synthetic route, and residual solvents. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the compound. The primary purification techniques applicable to this compound are recrystallization and column chromatography. For highly impure samples or to remove specific impurities, a combination of these methods may be necessary.
Data Presentation
Due to the lack of publicly available quantitative data specifically for the purification of this compound, the following table provides a general overview of the expected outcomes based on the purification of structurally similar compounds.
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Expected Yield | Notes |
| Recrystallization | Isopropanol, Ethanol, Ethanol/Water, Toluene/Hexane | >98% | 60-90% | Effective for removing less soluble or more soluble impurities. Purity is highly dependent on the chosen solvent and the nature of the impurities. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | >99% | 70-95% | Provides high purity by separating compounds based on polarity. Yield can be affected by the irreversible adsorption of the product onto the stationary phase. |
| Salt Formation & Recrystallization | Methanol, Ethanol, or Isopropanol for the salt | >99% | 50-80% | Involves forming a salt (e.g., with a sulfonic acid), which can then be recrystallized to a high purity and subsequently neutralized to recover the purified aniline. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.
Protocol:
-
Solvent Selection: In separate test tubes, dissolve a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) by heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.
Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a suitable choice for this compound.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the target compound from its impurities (a target Rf value of 0.2-0.3 is often ideal).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of the target compound.
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification via Salt Formation and Recrystallization
This method can be particularly effective for purifying anilines by leveraging the basicity of the amino group.
Protocol:
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Add a stoichiometric amount of a suitable acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) to the solution with stirring. The corresponding salt should precipitate out.
-
Recrystallization of the Salt: Collect the precipitated salt by filtration and recrystallize it from a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Neutralization: Dissolve the purified salt in water and add a base (e.g., aqueous sodium hydroxide or sodium carbonate solution) until the solution is basic.
-
Extraction: Extract the liberated pure aniline into an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyl-3-(methylsulfonyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-Dimethyl-3-(methylsulfonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective synthetic pathway involves a four-step process starting from 2,6-dimethylaniline. This route includes:
-
Protection and Nitration: The amino group of 2,6-dimethylaniline is first protected, typically as an N-acyl or N-sulfonyl derivative, to control the regioselectivity of the subsequent nitration, which selectively introduces a nitro group at the 3-position.
-
Reduction of the Nitro Group: The nitro group of the resulting 2,6-dimethyl-3-nitroaniline derivative is then reduced to an amino group.
-
Introduction of the Methylthio Group: The newly formed amino group is converted to a methylthio (-SMe) group.
-
Oxidation: Finally, the methylthio group is oxidized to the desired methylsulfonyl (-SO₂Me) group to yield this compound.
Q2: Why is protection of the amino group necessary before nitration?
Direct nitration of 2,6-dimethylaniline can be problematic. The strong activating nature of the amino group can lead to the formation of multiple nitrated isomers and potential oxidation of the aniline itself.[1] Protecting the amino group moderates its activating effect and directs the nitration to the desired position, improving the overall yield and purity of the 2,6-dimethyl-3-nitroaniline intermediate.[1]
Q3: What are the common methods for the reduction of the nitro group in this synthesis?
Common methods for the reduction of the nitro group to an amine include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of reducing agents such as tin(II) chloride in hydrochloric acid or sodium sulfide.[2][3] The choice of method may depend on the scale of the reaction and the presence of other functional groups in the molecule.
Q4: How can the methylthio group be introduced?
A convenient method for the synthesis of aryl methyl sulfides from anilines is through a nonaqueous diazotization reaction. This involves treating the aniline with an alkyl nitrite in the presence of dimethyl disulfide.[4]
Q5: What are the recommended oxidizing agents for converting the methylthio group to a methylsulfonyl group?
Several oxidizing agents can be used for this transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice. Hydrogen peroxide, often in the presence of a catalyst, is another effective and environmentally friendly option.[5][6][7] Careful control of the reaction conditions is crucial to avoid the formation of the sulfoxide intermediate as a byproduct.[6][8]
Troubleshooting Guides
Problem 1: Low Yield in the Nitration Step
Symptoms:
-
Low conversion of the protected 2,6-dimethylaniline.
-
Formation of multiple nitrated isomers.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the use of a sufficient excess of the nitrating agent. - Increase the reaction time or temperature, while carefully monitoring for side reactions. |
| Suboptimal reaction conditions | - The choice of solvent and temperature is critical. Acetic acid is a commonly used solvent.[1] - Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to control the reaction rate and minimize side product formation.[9] |
| Ineffective protecting group | - An N-acetyl or N-tosyl group is generally effective for directing the nitration.[1] Ensure the protecting group was successfully installed before proceeding with nitration. |
Problem 2: Incomplete Reduction of the Nitro Group
Symptoms:
-
Presence of the starting nitro compound in the final product.
-
Formation of undesired side products from partial reduction.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient reducing agent | - Ensure the correct stoichiometry of the reducing agent is used. An excess is often required. |
| Inactive catalyst (for catalytic hydrogenation) | - Use a fresh batch of catalyst. The activity of Pd/C can decrease over time. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning. |
| Reaction conditions not optimized | - The pH of the reaction mixture can significantly affect the reduction rate.[10] - For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. |
Problem 3: Low Yield in the Formation of the Methylthio Ether
Symptoms:
-
Low conversion of the diamine intermediate.
-
Formation of phenol byproducts.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Decomposition of the diazonium salt | - Perform the diazotization and subsequent reaction at low temperatures (typically 0-5 °C) to minimize decomposition. |
| Suboptimal reaction conditions | - The use of a nonaqueous system with an alkyl nitrite can improve the yield and minimize the formation of phenolic byproducts.[4] |
| Insufficient dimethyl disulfide | - Use a molar excess of dimethyl disulfide to drive the reaction to completion.[4] |
Problem 4: Incomplete Oxidation or Over-oxidation to Sulfone
Symptoms:
-
Presence of the starting sulfide or the intermediate sulfoxide in the final product.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient oxidizing agent | - Use a stoichiometric excess of the oxidizing agent (e.g., 2-3 equivalents of m-CPBA or H₂O₂) to ensure complete conversion to the sulfone.[5] |
| Reaction temperature too low | - While initial addition of the oxidant may be done at low temperatures to control the exotherm, the reaction may need to be warmed to room temperature or slightly above to go to completion. |
| Over-oxidation to sulfone | - If the sulfoxide is the desired product, careful control of the stoichiometry of the oxidizing agent (typically 1 equivalent) and reaction temperature is crucial.[6] |
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-dimethylphenyl)acetamide (Protection)
-
In a round-bottom flask, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(2,6-dimethylphenyl)acetamide.
Protocol 2: Synthesis of N-(2,6-dimethyl-3-nitrophenyl)acetamide (Nitration)
-
Suspend N-(2,6-dimethylphenyl)acetamide in a mixture of acetic acid and sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.[9]
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours.
-
Pour the mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain N-(2,6-dimethyl-3-nitrophenyl)acetamide.[9]
Protocol 3: Synthesis of 2,6-Dimethyl-3-nitroaniline (Deprotection)
-
Reflux N-(2,6-dimethyl-3-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,6-dimethyl-3-nitroaniline.
Protocol 4: Synthesis of 2,6-Dimethyl-3-(methylthio)aniline
-
Dissolve 2,6-dimethyl-3-aminoaniline in a suitable organic solvent (e.g., acetonitrile).
-
Add dimethyl disulfide to the solution.
-
Slowly add an alkyl nitrite (e.g., tert-butyl nitrite) to the mixture at room temperature.
-
Stir the reaction for several hours until completion, monitored by TLC.
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Synthesis of this compound (Oxidation)
-
Dissolve 2,6-dimethyl-3-(methylthio)aniline in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (2.2 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the oxidation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. airccse.com [airccse.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. Abiotic reduction of dinitroaniline herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonation of N,N-Dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the sulfonation of N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of N,N-dimethylaniline?
The primary and thermodynamically favored product of the sulfonation of N,N-dimethylaniline is p-(N,N-dimethylamino)benzenesulfonic acid (also known as N,N-dimethylsulfanilic acid). The dimethylamino group is a strong activating group that directs the incoming sulfonic acid group to the para position.[1]
Q2: What is the general mechanism for the sulfonation of N,N-dimethylaniline?
The reaction proceeds via electrophilic aromatic substitution. In the presence of a strong acid like sulfuric acid, sulfur trioxide (SO₃) or its protonated form acts as the electrophile. The electron-rich aromatic ring of N,N-dimethylaniline attacks the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonated product. At elevated temperatures, the reaction is reversible, which allows for the formation of the most stable para isomer.[1]
Q3: Why is a meta-substituted product sometimes observed?
In strongly acidic conditions, the lone pair of electrons on the nitrogen of the dimethylamino group can be protonated, forming an N,N-dimethylanilinium ion. This -[NH(CH₃)₂]⁺ group is strongly deactivating and a meta-director due to its inductive electron-withdrawing effect. Therefore, the presence of the anilinium ion can lead to the formation of the meta-isomer as a side product.[1][2][3]
Q4: Can sulfonation occur on the nitrogen atom?
Yes, initial attack of the sulfonating agent can occur at the nitrogen atom, especially at lower temperatures, to form a phenylsulfamic acid derivative. However, this N-sulfonated product is generally unstable under typical sulfonation conditions and can rearrange to the more stable ring-sulfonated isomers (primarily para and some ortho) upon heating.[1]
Q5: What are the most common side reactions in the sulfonation of N,N-dimethylaniline?
The most common side reactions include:
-
Isomer Formation: Formation of ortho and meta-aminobenzenesulfonic acids. The ortho-isomer is a kinetic product, while the meta-isomer can form from the protonated anilinium species.
-
Disulfonation: Introduction of a second sulfonic acid group onto the aromatic ring, particularly with harsh reaction conditions (high temperature, high concentration of fuming sulfuric acid).
-
Sulfone Formation: Two molecules of the aromatic ring can react with the sulfonating agent to form a diaryl sulfone, consuming the starting material.
-
Oxidation/Degradation: At very high temperatures, the reaction mixture can darken, indicating the formation of tars and other degradation byproducts.[2]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of Desired para-Product | 1. Incomplete Reaction: Reaction time is too short or the temperature is too low. 2. Formation of meta-Isomer: Reaction conditions are too acidic, favoring protonation of the dimethylamino group. 3. Excessive Side Reactions: Conditions are too harsh, leading to disulfonation or sulfone formation. | 1. Increase the reaction time or moderately increase the temperature (e.g., to 180-200°C for the "baking" method) to ensure the reaction goes to completion and favors the thermodynamic para-product.[1] 2. Use a less concentrated acid or a higher reaction temperature, which can favor the unprotonated, para-directing form of dimethylaniline. 3. Use a stoichiometric amount of the sulfonating agent and avoid excessively high temperatures or prolonged reaction times. |
| Significant Formation of meta-Isomer | The dimethylamino group is being protonated to a significant extent, forming the meta-directing anilinium ion. This is more prevalent at lower temperatures with fuming sulfuric acid. | Conduct the reaction at a higher temperature (the "baking" process). The sulfonation reaction is reversible, and at higher temperatures, the equilibrium will shift to favor the more stable para-isomer. |
| Presence of Disulfonated Products | Reaction conditions are too aggressive (e.g., high concentration of fuming sulfuric acid, high temperature, or long reaction time). | Use a milder sulfonating agent (e.g., concentrated sulfuric acid instead of oleum). Control the stoichiometry of the sulfonating agent carefully. Reduce the reaction time or temperature once the formation of the monosulfonated product is complete. |
| Product is Dark/Contains Tarry Impurities | The reaction temperature is too high, causing decomposition of the starting material or product. | Carefully control the reaction temperature and avoid localized overheating. Ensure efficient stirring. If a high temperature is required, consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficulty in Isolating the Product | The product, being a zwitterion, may have unusual solubility properties. It might be too soluble in the workup solvent or may not precipitate cleanly. | After quenching the reaction mixture in ice water, adjust the pH to the isoelectric point to minimize solubility and induce precipitation. Salting out by adding a saturated solution of sodium chloride can also aid in precipitating the sodium salt of the sulfonic acid. |
Quantitative Data on Product Distribution
The distribution of isomers in the sulfonation of aromatic amines is highly dependent on the reaction conditions. While specific quantitative data for N,N-dimethylaniline is sparse in readily available literature, the following table illustrates the general trends observed in the sulfonation of anilines, which are applicable to N,N-dimethylaniline.
| Reactant | Sulfonating Agent | Temperature (°C) | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) | Reference |
| Aniline | Fuming H₂SO₄ | 10-95 | Major | Minor | Major | [2] |
| Aniline | H₂SO₄ ("baking") | 180-200 | Minor | Trace | Predominant | [1] |
| Dimethylaniline | Fuming H₂SO₄ | Low Temp. | Minor | Major | Minor | [1] |
| Dimethylaniline | H₂SO₄ ("baking") | 180-200 | Trace | Trace | Predominant | [1] |
Note: "Major," "Minor," and "Predominant" are qualitative descriptors based on literature and indicate the expected product distribution trends.
Experimental Protocols
Representative Protocol for the Sulfonation of N,N-Dimethylaniline (Baking Method)
This protocol is synthesized from standard procedures for the sulfonation of aromatic amines to yield the thermodynamically favored para-isomer.
Materials:
-
N,N-dimethylaniline
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Sodium hydroxide
-
Crushed ice
-
Litmus or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 12.1 g (0.1 mol) of N,N-dimethylaniline.
-
Addition of Sulfuric Acid: While cooling the flask in an ice bath and stirring, slowly add 10.8 mL (0.2 mol) of concentrated sulfuric acid. An exothermic reaction will occur, forming N,N-dimethylaniline sulfate.
-
Heating (Baking): Heat the mixture in an oil bath to 180-200°C for 4-6 hours. Water will be evolved during the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. The mixture will likely solidify.
-
Carefully and slowly pour the cooled reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the solution is basic to litmus paper. This will form the sodium salt of the sulfonic acid.
-
-
Isolation and Purification:
-
Add solid sodium chloride to the solution until it is saturated to "salt out" the product.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold, saturated sodium chloride solution.
-
To obtain the free sulfonic acid, the sodium salt can be redissolved in a minimal amount of hot water and acidified with hydrochloric acid to its isoelectric point, at which it will precipitate.
-
Filter the purified product, wash with a small amount of cold water, and dry in a vacuum oven.
-
Visualizations
Reaction Pathway for the Sulfonation of N,N-Dimethylaniline
Caption: Reaction pathways in the sulfonation of N,N-dimethylaniline.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Overcoming solubility issues with 2,6-Dimethyl-3-(methylsulfonyl)aniline in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2,6-Dimethyl-3-(methylsulfonyl)aniline in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, this compound is expected to have low solubility in water and higher solubility in organic solvents. The presence of the aniline group suggests that its solubility will be pH-dependent.[1]
Q2: I am observing precipitation when I add my compound to an aqueous buffer. What is the likely cause?
Precipitation upon addition to an aqueous buffer is a common indication of poor solubility. This can occur if the concentration of the compound exceeds its solubility limit in the aqueous medium or if the pH of the buffer is not optimal to keep the compound in its more soluble, ionized form.
Q3: How does pH affect the solubility of this compound?
The aniline group in the molecule is basic and can be protonated at acidic pH. This protonated form is generally more soluble in aqueous solutions. Therefore, adjusting the pH to a more acidic range can significantly enhance the solubility of this compound.[1]
Q4: What common laboratory solvents can I use to dissolve this compound?
While specific data for this compound is limited, based on structurally similar anilines, it is predicted to be soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3][4]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges encountered during experiments with this compound.
Initial Assessment
Before attempting solubilization, it is crucial to assess the purity of the compound, as impurities can affect solubility.
Solubility Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting solubility issues.
Caption: A flowchart illustrating the systematic approach to resolving solubility challenges.
Predicted Solubility Data
The following table summarizes the predicted solubility of this compound in common laboratory solvents based on the properties of structurally related compounds.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule has a significant non-polar character due to the dimethylated benzene ring.[1] |
| Ethanol | Soluble | A polar protic solvent that can interact with the amine and sulfonyl groups.[2][3] |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent known for its excellent solubilizing power for a wide range of organic compounds.[3] |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solubilizing capabilities. |
| Acetone | Moderately Soluble | A polar aprotic solvent, may be less effective than DMSO or DMF. |
| Dichloromethane (DCM) | Sparingly Soluble | A non-polar solvent, likely to be less effective. |
| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve the polar functional groups of the molecule. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the approximate aqueous solubility of this compound.
Materials:
-
This compound
-
Distilled or deionized water
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Create a series of dilutions of the stock solution in water.
-
Visually inspect each dilution for any signs of precipitation.
-
For a more quantitative measurement, centrifuge the saturated solution to pellet any undissolved solid.
-
Analyze the supernatant using a UV-Vis spectrophotometer or HPLC to determine the concentration of the dissolved compound.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To evaluate the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vortex mixer
-
Centrifuge
-
pH meter
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Add an excess amount of the solid compound to a fixed volume of each buffer solution.
-
Vortex the samples vigorously for a set period (e.g., 1-2 minutes).
-
Equilibrate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (UV-Vis or HPLC).
Protocol 3: Co-solvent Solubility Enhancement
Objective: To investigate the use of co-solvents to improve the solubility of this compound in aqueous solutions.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Co-solvents such as ethanol, DMSO, or PEG 400
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Prepare a series of co-solvent mixtures with the aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v of co-solvent).
-
Add an excess amount of the solid compound to each co-solvent mixture.
-
Follow steps 2-6 from Protocol 2 to determine the solubility in each co-solvent mixture.
Signaling Pathway and Experimental Workflow Visualization
As no specific signaling pathways involving this compound were identified, a generalized experimental workflow for testing the effect of a poorly soluble compound on a hypothetical signaling pathway is provided below.
Caption: A diagram showing a typical experimental workflow for a cell-based assay.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Aniline Derivatives
Welcome to the technical support center for the optimization of reaction conditions for aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of aniline derivatives, presented in a question-and-answer format.
Issue 1: Low Yield or No Reaction in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of an aryl halide with an aniline derivative is giving a low yield or not proceeding at all. What are the potential causes and how can I troubleshoot it?
A: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes and Solutions:
-
Inactive Catalyst: The Palladium(0) catalyst is the active species, and its inefficient generation or degradation can stall the reaction.
-
Solution: Use a well-defined palladium pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) to ensure the efficient formation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure that the ligand can facilitate its reduction.
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle, and an inappropriate ligand can lead to poor reactivity.
-
Solution: For C-N coupling with anilines, bulky, electron-rich phosphine ligands are generally preferred. Screen a variety of ligands such as XPhos, BrettPhos, or RuPhos to find the optimal one for your specific substrates.
-
-
Inappropriate Base: The base is critical for the deprotonation of the aniline and regeneration of the catalyst.
-
Solution: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective. However, for base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.
-
-
Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst.
-
Solution: Use anhydrous, degassed solvents. Toluene and dioxane are common choices. Solvents can be degassed by sparging with an inert gas like argon or nitrogen, or by the freeze-pump-thaw method for more rigorous oxygen removal.
-
-
Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Most Buchwald-Hartwig aminations are run at elevated temperatures (typically 80-110 °C). If you see no reaction at a lower temperature, gradually increase the temperature. Conversely, if you observe product degradation, a lower temperature may be necessary.
-
Issue 2: Formation of Side Products in Electrophilic Aromatic Substitution
Q: I am attempting an electrophilic substitution (e.g., halogenation, nitration) on an aniline derivative and observing a mixture of products, including poly-substituted and meta-isomers. How can I improve the selectivity?
A: The high reactivity of the amino group in aniline makes controlling electrophilic substitution challenging, often leading to multiple substitutions and undesired isomers.
Potential Causes and Solutions:
-
Over-activation by the Amino Group: The -NH₂ group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions. This can lead to the formation of di- and tri-substituted products.[1][2][3]
-
Solution: To control the reactivity, the amino group should be protected, most commonly by acetylation with acetic anhydride to form an acetanilide.[1][3] The acetyl group moderates the activating effect, allowing for monosubstitution.[1] The protecting group can be removed by hydrolysis after the substitution reaction.[1][3]
-
-
Formation of Meta-Isomer in Nitration: During nitration with a mixture of nitric and sulfuric acid, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This group is deactivating and meta-directing, leading to a significant amount of the meta-nitroaniline.[2]
-
Solution: Protecting the amino group as an acetanilide prevents the formation of the anilinium ion under acidic conditions, thus favoring the formation of the ortho- and para-isomers.[3] Due to steric hindrance from the bulky acetyl group, the para-product is typically the major isomer.
-
-
Poor Regioselectivity in Halogenation: Direct halogenation of aniline can be difficult to control and often yields polyhalogenated products.[2]
-
Solution: As with nitration, protection of the amino group as an acetanilide allows for selective monohalogenation, predominantly at the para position.[4]
-
Issue 3: Dimerization and Homocoupling Side Reactions
Q: My reaction is producing significant amounts of aniline dimers or homocoupled byproducts. What causes this and how can I minimize it?
A: Dimerization and homocoupling are common side reactions in aniline chemistry, arising from oxidative processes or as competing pathways in cross-coupling reactions.
Potential Causes and Solutions:
-
Oxidative Dimerization: Anilines are prone to oxidation, especially in the presence of air, which can lead to the formation of colored dimeric and polymeric impurities.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.
-
-
Homocoupling in Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig, the aniline derivative can couple with itself (homocoupling) instead of the desired cross-coupling partner.
-
Solution:
-
Optimize Ligand: Bulky, electron-rich phosphine ligands like XPhos, BrettPhos, and RuPhos can promote the desired cross-coupling over homocoupling.
-
Use a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species, which can reduce the likelihood of side reactions.
-
Adjust Concentration: Running the reaction at a lower concentration can disfavor the bimolecular self-coupling reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to protect the amino group in aniline derivatives during synthesis?
A1: The amino group (-NH₂) in aniline is a strong activating group and a Lewis base. This high reactivity can lead to several complications during synthesis, such as:
-
Over-reaction in Electrophilic Aromatic Substitution: Leading to multiple substitutions on the aromatic ring.[1][2][3]
-
Side Reactions: The basic nitrogen can react with Lewis acid catalysts used in Friedel-Crafts reactions, deactivating the ring.[1]
-
Oxidation: Anilines are easily oxidized, leading to colored impurities and tars.[5] Protecting the amino group, typically as an acetamide, moderates its activating effect, prevents unwanted side reactions with catalysts, and makes the molecule less susceptible to oxidation.[1][3][5]
Q2: How do I choose the best solvent for a reaction involving an aniline derivative?
A2: The choice of solvent depends on the specific reaction. For palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, aprotic solvents such as toluene, dioxane, or THF are commonly used.[6] It is crucial that these solvents are anhydrous and degassed to prevent catalyst deactivation. For electrophilic substitution reactions, the solvent can influence regioselectivity. For instance, in Friedel-Crafts acylations, changing the solvent can alter the ortho/para isomer ratio.
Q3: What are the best practices for purifying aniline derivatives?
A3: Purification of aniline derivatives can be challenging due to their basicity and tendency to oxidize.
-
Column Chromatography: This is a common method for purification. However, the basic amino group can interact strongly with acidic silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), is often added to the eluent.[7]
-
Acid-Base Extraction: This can be a useful technique to remove non-basic impurities. The aniline derivative is protonated with an acid and extracted into the aqueous phase, leaving non-basic organic impurities behind. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Distillation: For liquid aniline derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[7] It is important to use a high vacuum to keep the distillation temperature low and prevent thermal decomposition.[7]
Data Presentation
The following tables summarize quantitative data on the optimization of common reactions involving aniline derivatives.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 95 |
| 2 | 4-Bromoanisole | Aniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Toluene | 110 | 88 |
| 3 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | XantPhos (3.0) | DBU | DMF | 100 | High |
| 4 | 3-Chloroaniline | Morpholine | Pd(OAc)₂ (2.0) | CyPF-tBu (4.0) | K₃PO₄ | Dioxane | 100 | 92 |
| 5 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | NaOtBu | Toluene | 100 | 98 |
Data compiled from multiple sources to illustrate general trends.
Table 2: Optimization of Suzuki Coupling of Ortho-Bromoanilines [8]
| Entry | Catalyst (10 mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium A Pd G3 | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 65 |
| 3 | CataCXium A Pd G3 | K₃PO₄ | 10:1 Dioxane/H₂O | 90 | 88 |
| 4 | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 90 | 95 |
| 5 | SPhos Pd G3 | K₃PO₄ | 2-MeTHF | 90 | <5 |
Table 3: Regioselective para-Chlorination of Substituted Anilines
| Entry | Substrate | Time (h) | Yield of 4-Cl product (%) |
| 1 | 2-Methylaniline | 4 | 91 |
| 2 | 2-Methoxyaniline | 3 | 93 |
| 3 | 3-Methylaniline | 4 | 95 |
| 4 | 3-Methoxyaniline | 3 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Aniline
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Aniline (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
BINAP (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene (10 volumes)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, aniline, Pd(OAc)₂, BINAP, and Cs₂CO₃ under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the vessel.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 8 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with a small amount of toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Para-Selective Bromination of Aniline via Acetanilide Protection [4]
Step 1: Acetylation of Aniline
-
Materials:
-
Aniline (1.0 equiv)
-
Acetic anhydride (1.1 equiv)
-
Glacial acetic acid
-
-
Procedure:
-
In a fume hood, dissolve aniline in glacial acetic acid.
-
Add acetic anhydride dropwise with stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Step 2: Bromination of Acetanilide [4]
-
Materials:
-
Acetanilide (from Step 1) (1.0 equiv)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 equiv)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the dried acetanilide in glacial acetic acid.
-
In a separate flask, dissolve DBDMH in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Stir the mixture for 1 hour.
-
Pour the reaction mixture into cold water and stir to complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water, followed by a cold sodium bisulfite solution.
-
Recrystallize the product from ethanol/water to obtain pure p-bromoacetanilide.
-
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide) [4]
-
Materials:
-
p-Bromoacetanilide (from Step 2) (1.0 equiv)
-
Aqueous hydrochloric acid (7-8 M)
-
-
Procedure:
-
Place the purified p-bromoacetanilide in a round-bottom flask.
-
Add the aqueous hydrochloric acid solution.
-
Heat the mixture to reflux for 1-2 hours, until the solid has dissolved.
-
Cool the solution to room temperature, then in an ice bath.
-
Carefully neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of aniline derivative reactions.
Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.
Caption: Workflow for achieving regioselectivity in electrophilic aromatic substitution of anilines.
Caption: Decision tree for selecting a purification method for aniline derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Analysis of 2,6-Dimethyl-3-(methylsulfonyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-3-(methylsulfonyl)aniline. The information provided is designed to help identify and resolve common issues related to impurity detection and analysis in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthetic route and subsequent degradation. A common synthetic pathway involves the sulfonation of 2,6-dimethylaniline.[1][2] Based on this, potential impurities include:
-
Starting Material: Unreacted 2,6-dimethylaniline.
-
Positional Isomers: The sulfonation of 2,6-dimethylaniline can lead to the formation of other isomers, with 2,6-Dimethyl-4-(methylsulfonyl)aniline being a significant possibility.
-
Over-sulfonated Products: Di-sulfonated derivatives of 2,6-dimethylaniline.
-
By-products from Synthesis: Depending on the specific sulfonating agent and reaction conditions, other related substances may be formed.
-
Degradation Products: Oxidation of the aniline functional group can lead to impurities such as 2,6-dimethylnitrobenzene or 2,6-dimethylphenol.[3]
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: The appearance of an unknown peak in an HPLC analysis requires a systematic investigation.[4] First, confirm that the peak is not an artifact from the system or sample preparation. If the peak is reproducible, the next step is structural elucidation. Techniques such as High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass, which can be used to determine the elemental composition. Further structural information can be obtained using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My HPLC peaks for this compound are tailing. What could be the cause and how can I fix it?
A3: Peak tailing for aromatic amines is often caused by secondary interactions with silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.
-
Use a Mobile Phase Additive: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.
-
Employ an End-Capped Column: Use a modern, high-purity silica column that is end-capped to minimize the number of free silanol groups.
-
Check for Column Overload: Injecting too concentrated a sample can also lead to peak tailing. Try diluting your sample.[4]
Q4: How can I use NMR to confirm the identity of my desired product and differentiate it from positional isomers?
A4: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying this compound and distinguishing it from its isomers. The substitution pattern on the aromatic ring will result in a unique set of chemical shifts and coupling constants for the aromatic protons. For the desired 3-sulfonyl isomer, you would expect to see two distinct aromatic proton signals. In contrast, the 4-sulfonyl isomer, due to its symmetry, would show a single signal for the two equivalent aromatic protons.[5] 2D NMR techniques like COSY and HMBC can further help in assigning the structure by showing correlations between protons and carbons.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Peaks | Sample contamination, mobile phase contamination, carry-over from previous injection, degradation of the sample. | 1. Inject a blank (mobile phase) to check for system contamination. 2. Prepare a fresh sample and mobile phase. 3. Perform a needle wash or inject a strong solvent to clean the injector. 4. Analyze the sample by LC-MS to get mass information on the unknown peak. |
| Peak Tailing | Secondary interactions with the column, column overload, incorrect mobile phase pH. | 1. Lower the mobile phase pH (e.g., with formic or acetic acid). 2. Add a competing amine (e.g., 0.1% TEA) to the mobile phase. 3. Reduce the sample concentration or injection volume. 4. Use a column with a different stationary phase or a highly end-capped column. |
| Poor Resolution Between Isomers | Suboptimal mobile phase composition, incorrect column choice. | 1. Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Use a column with a different selectivity (e.g., a phenyl or pentafluorophenyl (PFP) phase). 4. Decrease the flow rate or use a longer column to increase efficiency. |
| Irreproducible Retention Times | Fluctuations in pump pressure, column temperature not stable, mobile phase composition changing. | 1. Check the HPLC system for leaks and ensure the pump is delivering a stable flow. 2. Use a column oven to maintain a constant temperature. 3. Ensure the mobile phase is well-mixed and degassed. |
GC-MS Analysis Troubleshooting
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No Peak or Poor Sensitivity | Analyte is not volatile enough, degradation in the injector, incorrect MS parameters. | 1. Consider derivatization of the aniline group to increase volatility. 2. Lower the injector temperature to prevent thermal degradation. 3. Optimize the MS ionization and acquisition parameters. |
| Peak Broadening | Active sites in the liner or column, slow injection speed. | 1. Use a deactivated liner and a column designed for amine analysis. 2. Ensure a fast, clean injection. |
| Difficulty in Differentiating Isomers | Similar fragmentation patterns. | 1. Optimize the chromatographic separation to achieve baseline resolution of the isomers. 2. Use a column with a different stationary phase to alter selectivity. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general method for the analysis of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for identifying volatile impurities such as unreacted 2,6-dimethylaniline.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in methanol or dichloromethane at a concentration of 1 mg/mL.
Quantitative Data Summary
The following table provides representative performance characteristics for an HPLC method for the analysis of impurities in aromatic sulfonamides. Actual values may vary depending on the specific impurity and analytical conditions.
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy / Recovery (%) | 98 - 102% |
Visualizations
References
Preventing degradation of 2,6-Dimethyl-3-(methylsulfonyl)aniline during storage
Technical Support Center: 2,6-Dimethyl-3-(methylsulfonyl)aniline
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Q1: I noticed the color of my solid this compound has changed from off-white to a yellowish or brownish hue. What does this indicate?
A1: A color change is a common indicator of chemical degradation, particularly oxidative or photodegradation. Anilines, as a class of compounds, are known to darken upon exposure to air and light.[1][2] This discoloration suggests the formation of colored impurities. It is recommended to assess the purity of the material before proceeding with your experiments.
Q2: My quantitative analysis (e.g., HPLC, GC) shows a decrease in the purity of the this compound sample over time. What are the likely causes?
A2: A decrease in purity strongly suggests that the compound is degrading. The primary environmental factors contributing to the degradation of aromatic amines and sulfonyl-containing compounds are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products.[3] For the related compound 2,6-dimethylaniline, oxidation can produce species like 2,6-dimethylphenol and 2,6-dimethylbenzoquinone.[4][5]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that break down the molecule.[6]
-
Hydrolysis: The methylsulfonyl group may be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH.[7][8]
-
Elevated Temperature: Higher storage temperatures accelerate the rates of all degradation pathways.[9][10]
To mitigate this, ensure the compound is stored under the recommended conditions (see FAQs).
Q3: I am observing unexpected side products or altered reaction kinetics in my experiments using a stored sample of this compound. Could this be related to degradation?
A3: Yes, the presence of degradation products can interfere with your chemical reactions. Degradants may act as catalysts, inhibitors, or competing reactants, leading to unexpected outcomes. If you suspect degradation, it is crucial to re-purify the starting material or use a fresh, high-purity batch.
Q4: My solid sample of this compound has become clumpy or sticky. What is the cause and what should I do?
A4: Clumping or stickiness is often a sign of moisture absorption.[11] The presence of water can promote hydrolytic degradation of the sulfonyl group.[7][8] It is advisable to store the compound in a desiccator, especially in humid environments, and to ensure the container is tightly sealed.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[10][12][13] For long-term storage, refrigeration (2-8 °C) is recommended. The use of amber glass vials can provide protection from light.[1][13]
Q2: What are the primary signs of degradation for this compound?
A2: The main indicators of degradation are a change in physical appearance (e.g., color change from white/off-white to yellow/brown), a decrease in purity as determined by analytical methods like HPLC or GC, and altered performance in experimental assays.[1][11]
Q3: How can I handle the compound to minimize degradation during use?
A3: When handling the compound, minimize its exposure to light and air.[14] Weigh out the desired amount quickly and promptly reseal the container. If working with solutions, prepare them fresh and use them as soon as possible. For storage of solutions, consider purging the headspace of the vial with an inert gas before sealing.
Q4: Is this compound sensitive to pH?
A4: While specific data is not available for this compound, both the aniline and methylsulfonyl groups can be influenced by pH. The aniline moiety is basic, while the sulfonyl group can be more susceptible to hydrolysis under certain acidic or basic conditions.[8] It is advisable to avoid prolonged storage in strongly acidic or basic aqueous solutions.
Data Presentation: Stability of this compound Under Various Storage Conditions (Hypothetical Data)
The following table provides hypothetical data on the stability of this compound under accelerated storage conditions. This data is for illustrative purposes to highlight the expected impact of different environmental factors.
| Storage Condition | Duration | Purity (%) | Appearance |
| Temperature | |||
| 2-8 °C (Recommended) | 12 months | >99% | White to off-white powder |
| 25 °C / 60% RH | 6 months | 97% | Slight yellowing |
| 40 °C / 75% RH | 3 months | 92% | Yellow to light brown powder |
| Light Exposure | |||
| Dark (Recommended) | 12 months | >99% | White to off-white powder |
| Ambient Light | 6 months | 96% | Noticeable yellowing |
| Direct UV Light | 1 month | <90% | Brownish, discolored |
| Atmosphere/Humidity | |||
| Inert Gas (Recommended) | 12 months | >99% | White to off-white powder |
| Air, Dry (Desiccated) | 12 months | 98% | Off-white to pale yellow |
| Air, Humid (Ambient) | 6 months | 95% | Clumpy, yellowish powder |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines an experimental procedure to assess the stability of the compound under various conditions.
1. Objective: To evaluate the impact of temperature, humidity, and light on the stability of this compound over a defined period.
2. Materials:
-
High-purity this compound (>99%)
-
Amber and clear glass vials with tight-fitting caps
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (2-8 °C)
-
UV light source
-
Desiccator
-
Analytical balance
-
HPLC or GC system with a suitable column and detector for purity analysis
3. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a series of amber and clear glass vials.
-
Prepare multiple vials for each storage condition and time point.
-
-
Initial Analysis (Time 0):
-
Analyze a sample of the compound at the beginning of the study to establish the initial purity and appearance.
-
-
Storage Conditions:
-
Temperature and Humidity: Place sets of vials in stability chambers at the following conditions:
-
2-8 °C (refrigerator)
-
25 °C / 60% RH
-
40 °C / 75% RH
-
-
Light Exposure:
-
Store one set of vials in the dark at 25 °C.
-
Expose another set of vials in clear glass to ambient laboratory light at 25 °C.
-
Expose a third set in clear glass to a controlled UV light source.
-
-
Atmosphere:
-
For a subset of vials at each condition, flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
-
Time Points for Analysis:
-
Withdraw samples for analysis at predetermined intervals. A suggested schedule for an accelerated study is: 0, 1, 3, and 6 months.[15]
-
-
Analysis:
-
At each time point, visually inspect the samples for any changes in color or physical state.
-
Perform purity analysis using a validated HPLC or GC method. The method should be stability-indicating, meaning it can separate the parent compound from its degradation products.
-
-
Data Evaluation:
-
Compare the purity and appearance of the stored samples to the initial sample.
-
Plot the purity as a function of time for each storage condition to determine the degradation rate.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Segregation and Storage Guide | Fisher Scientific [fishersci.com]
- 3. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biofargo.com [biofargo.com]
- 7. Chemical Storage Guidelines | Faculty of Engineering and Natural Sciences [fens.sabanciuniv.edu]
- 8. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 11. iltusa.com [iltusa.com]
- 12. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 13. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. towson.edu [towson.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of substituted anilines
Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of these crucial compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted anilines, offering potential causes and actionable solutions.
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or poisoned catalyst (e.g., in Buchwald-Hartwig or catalytic hydrogenation).[1] | Use a fresh batch of catalyst or consider catalyst regeneration if applicable. Ensure all reagents and solvents are high-purity to avoid catalyst poisoning.[1] |
| Suboptimal reaction conditions (temperature, pressure, time).[1] | Systematically optimize reaction parameters. Incrementally increase temperature, pressure, or reaction time and monitor the impact on yield.[1] | |
| Poor substrate reactivity (e.g., aryl chlorides in cross-coupling reactions).[2] | Switch to a more reactive aryl halide (iodide > bromide > chloride).[2] For less reactive substrates, a specialized ligand system may be necessary. | |
| Incomplete reaction.[3] | Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting material.[1] Consider increasing the molar excess of a key reagent if appropriate.[3] | |
| Formation of Dark, Tarry, or Polymeric Byproducts | Oxidation of the aniline starting material or product.[1][4] | Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[1][4] Promptly purify the product after the reaction is complete.[1] |
| Reaction temperature is excessively high, leading to decomposition.[3] | Carefully control the reaction temperature, especially during exothermic additions. Use an ice bath if necessary.[3] | |
| Poor Regioselectivity (Mixture of ortho, meta, and para isomers) | Strong activating effect of the amino group in electrophilic aromatic substitution (EAS).[5] | Protect the amino group as an acetanilide to moderate its activating effect and introduce steric hindrance, favoring the para-isomer.[4][5] |
| Inappropriate reaction conditions influencing the isomer ratio.[5] | Running the reaction at lower temperatures can favor the thermodynamically more stable para-isomer.[5] The choice of solvent can also influence selectivity.[5] | |
| Formation of the meta-directing anilinium ion in strongly acidic conditions.[5] | If the meta-isomer is undesired, avoid strongly acidic conditions. Conversely, this can be exploited if the meta-product is the target.[5] | |
| Significant Side Reactions (e.g., Hydrodehalogenation) | Competition with the desired cross-coupling pathway in reactions like Buchwald-Hartwig.[6] | Optimize the choice of base; sterically hindered bases like NaOtBu can sometimes favor the desired amination.[4] Protecting the amine with a Boc group can also suppress this side reaction.[4] |
| Difficulty in Product Purification | Presence of unreacted starting aniline. | Perform an acidic wash (e.g., with dilute HCl) during liquid-liquid extraction. The basic aniline will be protonated and move to the aqueous phase.[4] |
| Colored impurities from oxidation. | Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[4] | |
| Product is a dark oil instead of a solid. | This often indicates the presence of oxidized impurities.[4] Purification via column chromatography or treatment with activated carbon may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted anilines?
A1: The most prevalent methods include the catalytic hydrogenation of nitroaromatics, which is highly efficient for industrial-scale production, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which is widely used in pharmaceutical and fine chemical synthesis for its versatility in forming C-N bonds.[1][6] Other methods include the Ullmann condensation and nucleophilic aromatic substitution.[7][8]
Q2: Why is my aniline product dark in color and how can I prevent this?
A2: Aniline and its derivatives are susceptible to oxidation, which leads to the formation of colored polymeric byproducts.[1] This is often accelerated by exposure to air, light, or the presence of oxidizing agents.[1] To prevent this, it is recommended to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and to purify the product promptly after the reaction is complete.[1][4]
Q3: What is the purpose of protecting the amino group in aniline during synthesis?
A3: Protecting groups, such as converting aniline to acetanilide, serve several key functions:
-
To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho-substitution in electrophilic aromatic substitution reactions.[5]
-
To moderate reactivity: The strong activating nature of the amino group can lead to side reactions like polyhalogenation.[4][9] A protecting group attenuates this reactivity, allowing for more controlled reactions.[10]
-
To prevent unwanted side reactions: The basic amino group can react with Lewis acid catalysts used in Friedel-Crafts reactions, deactivating the ring.[9] Protection prevents this interaction.
Q4: My Friedel-Crafts reaction is failing with an aniline substrate. What is the issue?
A4: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines.[9] The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[9] This forms a complex where the nitrogen becomes positively charged, strongly deactivating the aromatic ring and preventing the desired electrophilic substitution from occurring.[9]
Q5: How can I improve the yield of my Ullmann condensation for C-N bond formation?
A5: Low yields in Ullmann condensations can be due to harsh reaction conditions, inactive copper catalyst, or substrate reactivity.[2] To improve yields, consider the following:
-
Use a fresh, high-purity copper source. [2]
-
Incorporate a ligand: Modern Ullmann protocols use ligands (e.g., diamines, amino acids) to facilitate the reaction under milder conditions.[2]
-
Optimize the solvent and base: Screen different polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃, K₃PO₄).[2]
-
Use a more reactive aryl halide: The reactivity order is I > Br > Cl.[2]
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
This protocol is a common procedure to moderate the reactivity of aniline for subsequent electrophilic aromatic substitution.[4][5]
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Prepare a separate solution of sodium acetate in water.
-
Cool the aniline hydrochloride solution in an ice bath and add acetic anhydride.
-
Immediately add the sodium acetate solution and stir vigorously.
-
The acetanilide will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acetanilide can be purified by recrystallization from ethanol/water.[11]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general setup for a palladium-catalyzed C-N cross-coupling reaction.[1]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a reaction vessel, combine the aryl halide, amine, palladium catalyst, ligand, and base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in aniline synthesis.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
How to remove unreacted starting materials from aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in aniline synthesis?
The most common impurities depend on the synthetic route employed. For the industrial standard synthesis, which is the reduction of nitrobenzene, the primary impurity is unreacted nitrobenzene. Other potential impurities include byproducts from side reactions and residual reagents from the workup process.[1][2]
Q2: What is the most effective method for removing unreacted nitrobenzene from aniline?
Acid-base extraction is a highly effective and widely used method for separating aniline from non-basic impurities like nitrobenzene.[3][4] Aniline, being basic, reacts with an acid (like HCl) to form a water-soluble salt (anilinium chloride), while nitrobenzene remains in the organic phase. This allows for their separation in a separatory funnel.[3][4]
Q3: Can distillation be used to purify aniline?
Yes, distillation is a common method for purifying aniline. Simple distillation can be effective if the impurities are non-volatile.[5] Fractional distillation is used when separating aniline from impurities with close boiling points.[6] For heat-sensitive mixtures or to prevent oxidation, vacuum distillation is preferred as it lowers the boiling point of aniline.
Q4: When is steam distillation recommended for aniline purification?
Steam distillation is particularly useful for purifying aniline from non-volatile organic and inorganic impurities.[7][8][9] It is also advantageous for separating aniline from starting materials with high boiling points.[10] The process involves passing steam through the mixture; the steam and aniline co-distill at a temperature lower than the boiling point of aniline, which helps prevent decomposition.[9]
Q5: How can I assess the purity of my synthesized aniline?
Several analytical techniques can be used to determine the purity of aniline. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and quantifying aniline and its potential impurities.[11][12][13][14] Spectrophotometric methods can also be employed for quantification.[12]
Troubleshooting Guides
Issue 1: Low Yield of Aniline After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | During acid-base extraction, ensure the aqueous and organic layers are thoroughly mixed to maximize the formation of anilinium salt. Perform multiple extractions with smaller volumes of acid for better efficiency.[4] |
| Product Loss During Washing | Minimize the number of washing steps. Use saturated brine (NaCl solution) for the final wash to reduce the solubility of aniline in the aqueous layer. |
| Adsorption on Silica Gel | If using column chromatography, the basic aniline can strongly adsorb to acidic silica gel. Consider neutralizing the silica gel with a base like triethylamine before use, or use a different stationary phase such as neutral alumina.[15] |
| Product Volatility | If using a rotary evaporator to remove the solvent, control the temperature and pressure to avoid co-evaporation of the aniline product, especially if it is a volatile derivative.[15] |
Issue 2: Discoloration of Purified Aniline (Yellow to Dark Brown)
| Possible Cause | Troubleshooting Steps |
| Air Oxidation | Aniline is prone to air oxidation, which forms colored impurities.[15] Handle and store purified aniline under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place. |
| Residual Acidic Impurities | Trace amounts of acid can catalyze polymerization and degradation. Ensure all acidic residues are removed during the workup by washing with a mild base solution (e.g., sodium bicarbonate).[15] |
| Incomplete Removal of Colored Impurities | If distillation is used, ensure the distillation is carried out to completion, leaving the colored, high-boiling point polymers in the distillation flask. Adding a small amount of zinc dust during distillation can help prevent oxidation.[1] |
Quantitative Data on Aniline Purification
The following table summarizes key physical properties of aniline relevant to its purification.
| Property | Value | Significance in Purification |
| Boiling Point (at 760 mmHg) | 184.4 °C | Allows for purification by fractional distillation from impurities with different boiling points.[1] |
| Boiling Point (at 20 mmHg) | 72 °C | Enables purification via vacuum distillation at a lower temperature, preventing degradation. |
| Solubility in Water | 3.6 g/100 mL at 20 °C | Aniline has some water solubility, which should be considered during extractions. "Salting out" with NaCl can reduce this solubility.[16] |
| pKa of Anilinium Ion | 4.60 | This value is crucial for acid-base extractions, indicating that an acidic solution is needed to effectively protonate aniline.[1] |
Experimental Protocols
Protocol 1: Purification of Aniline by Acid-Base Extraction
Objective: To separate aniline from non-basic, organic-soluble impurities such as unreacted nitrobenzene.
Materials:
-
Crude aniline mixture dissolved in an organic solvent (e.g., diethyl ether or dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper
Procedure:
-
Dissolve the crude aniline mixture in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer will contain the anilinium hydrochloride salt.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure all aniline has been converted to its salt and extracted.
-
Combine the aqueous extracts. The organic layer containing neutral impurities (like nitrobenzene) can be discarded.
-
Slowly add 6 M NaOH to the combined aqueous extracts while stirring until the solution is basic (check with pH paper). Aniline will separate as an oily layer.
-
Transfer the mixture to a clean separatory funnel and extract the aniline with a fresh portion of organic solvent (e.g., diethyl ether).
-
Separate the organic layer and wash it with a saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent, and remove the solvent using a rotary evaporator to obtain purified aniline.
Protocol 2: Purification of Aniline by Steam Distillation
Objective: To purify aniline from non-volatile impurities.
Materials:
-
Crude aniline
-
Steam generator
-
Distillation flask
-
Condenser
-
Receiving flask
-
Sodium Chloride (NaCl)
-
Organic solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous potassium hydroxide pellets)
Procedure:
-
Set up the steam distillation apparatus with the crude aniline in the distillation flask.
-
Pass steam from the steam generator into the distillation flask.
-
The aniline and water will co-distill. Collect the milky distillate in the receiving flask.
-
Continue the distillation until the distillate runs clear.
-
To separate the aniline from the water in the distillate, add sodium chloride to "salt out" the aniline, reducing its solubility in water.
-
Transfer the mixture to a separatory funnel. The aniline will form a separate layer.
-
Separate the aniline layer. Extract the aqueous layer with an organic solvent to recover any dissolved aniline.
-
Combine the aniline layer and the organic extracts.
-
Dry the combined organic phase over anhydrous potassium hydroxide pellets.
-
Decant the dried solution and remove the solvent by distillation to obtain pure aniline.
Visualizations
Workflow for Acid-Base Extraction of Aniline
Caption: Workflow for purifying aniline via acid-base extraction.
Troubleshooting Logic for Low Aniline Recovery
Caption: Troubleshooting common causes of low aniline recovery.
Safety Information
Aniline is toxic and can be absorbed through the skin.[2][17] Always handle aniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18][19] In case of skin contact, wash the affected area immediately with soap and water.[18] Refer to the Safety Data Sheet (SDS) for complete safety information before handling aniline.[17][18][19]
References
- 1. Sciencemadness Discussion Board - Steam distillation of aniline. - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. youtube.com [youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. echemi.com [echemi.com]
- 9. Aniline is separated from a mixture by a Fractional class 12 chemistry cbse [vedantu.com]
- 10. guidechem.com [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. ipo.rutgers.edu [ipo.rutgers.edu]
- 18. chemos.de [chemos.de]
- 19. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Efficient Synthesis of 2,6-Dialkylanilines
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dialkylanilines.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for the industrial synthesis of 2,6-dialkylanilines?
The two predominant commercial methods for the ortho-alkylation of aniline to produce 2,6-dialkylanilines are:
-
Liquid-Phase Alkylation with Olefins: This method uses an aluminum anilide catalyst, typically prepared from aniline and an aluminum source like triethylaluminum.[1][2] The reaction is conducted at high temperatures (around 310°C) and pressures (4.6-5.0 MPa) with an olefin, such as ethylene, as the alkylating agent.[2] This approach is a form of Friedel-Crafts alkylation.[2]
-
Vapor-Phase Alkylation with Alcohols: This process involves passing a gaseous mixture of aniline and an alcohol (e.g., ethanol) over a solid-acid catalyst in a fixed-bed reactor at atmospheric pressure.[3][4] Catalysts are often based on metal oxides, such as iron oxide, impregnated on supports like attapulgite clay.[3][4]
Q2: How do I choose between the liquid-phase (olefin) and vapor-phase (alcohol) methods?
The choice depends on several factors, including the desired scale, available equipment, and the specific alkylating agent.
-
Liquid-Phase (Olefin) Method: Generally favored for large-scale industrial production due to high yields. However, it requires a high-pressure autoclave and handling of pyrophoric reagents like triethylaluminum.[2]
-
Vapor-Phase (Alcohol) Method: Offers an alternative that avoids high pressures and uses less hazardous alcohols as alkylating agents.[3][4] This method is well-suited for continuous flow processes but may require more optimization to achieve high selectivity. Catalyst deactivation due to coking can also be a concern.[5][6]
Q3: What is the role of the aluminum anilide catalyst in the liquid-phase synthesis?
The aluminum anilide catalyst is a Lewis acid that activates the aniline ring for electrophilic attack by the olefin.[2][7] The catalyst is typically formed in situ by reacting aniline with an aluminum species.[2] Its formation is crucial for directing the alkylation to the ortho positions.
Q4: Can Friedel-Crafts alkylation with alkyl halides be used for this synthesis?
Direct Friedel-Crafts alkylation of aniline with alkyl halides using a Lewis acid like aluminum chloride (AlCl₃) is generally not effective. The lone pair of electrons on the aniline's nitrogen atom coordinates with the Lewis acid catalyst, forming a complex that deactivates the catalyst and the aromatic ring.[8][9] To overcome this, the amino group would first need to be protected, for instance, by converting it into an amide.[8]
Troubleshooting Guides
Issue 1: Low Selectivity for 2,6-Dialkylaniline (High Yield of Mono-alkylated or N-alkylated Byproducts)
Q: My reaction is producing a significant amount of o-alkylaniline and/or N-alkylaniline instead of the desired 2,6-dialkylaniline. How can I improve selectivity?
A: Low selectivity is a common challenge. The mono-alkylated product (o-alkylaniline) is an intermediate, and N-alkylation is a competing reaction. Consider the following adjustments:
-
For Vapor-Phase Systems:
-
Catalyst Composition: The choice and loading of the metal oxide promoter are critical. For the synthesis of 2,6-diethylaniline with an iron oxide catalyst, using tin oxide as a promoter has been shown to favor ortho-alkylation, achieving up to 74% selectivity.[3][4] Conversely, using germanium dioxide as a promoter can direct the selectivity towards N-ethylaniline.[3][4]
-
Reactant Molar Ratio: Increasing the molar ratio of the alcohol to aniline can enhance both conversion and selectivity towards the desired di-alkylated product.[4]
-
Temperature and Flow Rate (W/F ratio): At higher W/F ratios (weight of catalyst to feed rate), an increase in temperature can decrease selectivity due to side reactions like rearrangement and disproportionation.[3][4] Optimizing these parameters is crucial.
-
-
For Liquid-Phase Systems:
-
Reaction Time and Temperature: Ensure the reaction runs long enough for the second alkylation to occur. Monitor the reaction progress to find the optimal endpoint before side reactions increase. Excessively high temperatures can lead to decomposition.[10]
-
Catalyst Concentration: The amount of aluminum anilide catalyst can influence the reaction rate and selectivity.
-
Issue 2: Catalyst Deactivation
Q: I'm observing a rapid decline in product yield over time in my fixed-bed reactor. What could be causing catalyst deactivation?
A: Catalyst deactivation, particularly in vapor-phase systems, is often caused by the deposition of carbonaceous materials ("coke") on the catalyst surface, which blocks active sites.[5][6]
-
Potential Causes:
-
Solutions:
-
Temperature Optimization: Operate within the optimal temperature range for your specific catalyst system to minimize reactant degradation.[4]
-
Catalyst Regeneration: Coked catalysts can often be regenerated. This typically involves a controlled burn-off of the carbon deposits in a stream of air or an inert gas containing a low concentration of oxygen.
-
Catalyst Choice: Some catalyst supports are more resistant to coking than others. Experimenting with different support materials may be beneficial.
-
Issue 3: Poor Overall Conversion/Yield
Q: My reaction has stalled, and the conversion of aniline is very low. What steps can I take to improve the yield?
A: Low conversion can stem from several issues related to reaction conditions or catalyst activity.
-
Troubleshooting Steps:
-
Check Catalyst Activity:
-
Liquid-Phase: Ensure the aluminum anilide catalyst was prepared correctly and protected from moisture, which deactivates it.[11]
-
Vapor-Phase: Verify that the catalyst was properly activated (e.g., calcined at the correct temperature) before use.
-
-
Increase Reaction Temperature: Gradually increase the temperature while carefully monitoring for the formation of byproducts.[10] For vapor-phase synthesis of 2,6-diethylaniline, the optimal temperature range is often 330–440°C.[3][4]
-
Optimize Pressure (Liquid-Phase): Ensure the pressure in the autoclave is maintained within the optimal range (e.g., 4.6-5.0 MPa for ethylene) to ensure sufficient concentration of the alkylating agent in the liquid phase.[2]
-
Solvent Choice: For liquid-phase reactions, using a high-boiling, anhydrous organic solvent can improve the solubility of reactants and the catalyst complex.[11]
-
Data Presentation
Table 1: Performance of Iron Oxide-Based Catalysts in Vapor-Phase Ethylation of Aniline with Ethanol
| Catalyst Composition (on Attapulgite Support) | Temp (°C) | Aniline Conversion (%) | Selectivity for 2,6-Diethylaniline (%) | Selectivity for N-Ethylaniline (%) | Reference |
| 60% Iron Oxide, 2% Tin Oxide | 370 | 75-80 | 74 | - | [3][4] |
| 15% Iron Oxide, 1% Germanium Dioxide | 370 | - | - | 80 | [3][4] |
Experimental Protocols
Protocol 1: Vapor-Phase Synthesis of 2,6-Diethylaniline (Adapted from Satyavathi et al.)
-
Catalyst Preparation:
-
Prepare an aqueous solution of iron(III) nitrate and tin(II) chloride.
-
Impregnate attapulgite clay pellets with the solution.
-
Dry the pellets at 120°C for 12 hours.
-
Calcine the dried pellets in a furnace at 500°C for 5 hours to yield the final catalyst (e.g., 60% Fe₂O₃, 2% SnO₂ on attapulgite).
-
-
Reaction Setup:
-
Pack the catalyst pellets into a fixed-bed catalytic reactor.
-
Use thermocouples to monitor the temperature of the preheater and the reactor bed.
-
-
Alkylation Reaction:
-
Heat the reactor to the desired temperature (e.g., 370°C).
-
Feed a preheated vapor mixture of aniline and ethanol (e.g., 1:5 molar ratio) into the reactor over the catalyst bed at a predetermined flow rate.
-
Condense the product stream at the reactor outlet using a chilled receiver.
-
-
Work-up and Analysis:
-
Collect the liquid product.
-
Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of aniline and the selectivity for 2,6-diethylaniline and other byproducts.
-
Protocol 2: Liquid-Phase Synthesis of 2,6-Diethylaniline (Adapted from industrial synthesis methodologies)[2]
-
Catalyst Complex Preparation:
-
Caution: Triethylaluminum is pyrophoric. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a suitable reaction vessel, react aniline and triethylaluminum in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the aluminum anilide catalyst complex.[2]
-
-
Alkylation Reaction:
-
Charge a high-pressure autoclave reactor with the prepared catalyst complex and additional aniline (e.g., a mass ratio of 1:12.5).[2]
-
Seal the reactor, purge with inert gas, and then heat to 310°C.
-
Pressurize the reactor with ethylene gas to 4.6-5.0 MPa.[2]
-
Maintain the pressure by continuously feeding ethylene as it is consumed by the reaction.
-
Stir the reaction mixture for 1-8 hours, monitoring ethylene uptake to determine completion.[1][2]
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess ethylene.
-
Deactivate the catalyst by the slow addition of an aqueous base solution (e.g., sodium hydroxide).[1][2]
-
Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purify the crude product by fractional distillation under vacuum to isolate the 2,6-diethylaniline.[1][2]
-
Visualizations
Caption: General experimental workflow for the catalytic synthesis of 2,6-dialkylanilines.
Caption: Decision logic for selecting a catalyst system for 2,6-dialkylaniline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regio-selective catalytic vapor phase alkylation of aniline: preparation of 2,6-diethylaniline ☆ (2003) | B Satyavathi | 8 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 10. benchchem.com [benchchem.com]
- 11. US4436937A - Process for the ring alkylation of an aniline - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis
Welcome to the technical support center for managing exothermic reactions during aniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively conducting this sensitive process. Aniline synthesis, particularly through the catalytic hydrogenation of nitrobenzene, is a highly exothermic reaction that requires precise control to prevent runaway reactions, ensure high product yield and selectivity, and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a runaway reaction in aniline synthesis via nitrobenzene hydrogenation?
A1: The primary cause is the failure to adequately remove the significant heat generated by the highly exothermic reaction. The hydrogenation of nitrobenzene to aniline has a standard reaction enthalpy of approximately -554.1 kJ/mol for the liquid phase.[1] If the cooling system is inefficient or the rate of reaction is too high, the temperature can rise uncontrollably, leading to a dangerous increase in pressure and the potential for a runaway reaction.[2]
Q2: My reaction temperature is increasing rapidly. What is the immediate course of action?
A2: An immediate and rapid temperature rise indicates a potential loss of control over the reaction. The first step is to stop the addition of any reagents, such as hydrogen gas in a hydrogenation reaction.[3] Concurrently, enhance the cooling process by ensuring the cooling medium is at the correct temperature and flow rate, and that the heat transfer surface is adequate for the scale of the reaction. For laboratory-scale reactions, this may involve immersing the reaction vessel in an ice bath.
Q3: What are the common byproducts if the temperature is not controlled properly?
A3: Poor temperature control, specifically elevated temperatures, can lead to a decrease in aniline selectivity and the formation of several byproducts.[4] Common byproducts include over-hydrogenated products like cyclohexylamine, as well as intermediates such as nitrosobenzene and azoxybenzene if the reduction is incomplete. At very high temperatures, polymerization of aniline can occur, leading to the formation of tar-like substances.
Q4: How does catalyst loading affect the exotherm and selectivity of the reaction?
A4: Catalyst type and loading are critical parameters. A higher catalyst loading can increase the reaction rate, leading to a more rapid generation of heat that can be difficult to control. Conversely, a lower catalyst loading, while potentially slowing the reaction, can improve selectivity, especially at higher temperatures, by minimizing over-hydrogenation.[5]
Q5: My final aniline product is discolored. What could be the cause?
A5: Discoloration of aniline, often appearing as a dark or reddish-brown liquid, is typically due to oxidation.[6] Aniline is susceptible to oxidation when exposed to air and light, which can form colored polymeric byproducts. To prevent this, it is recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after the reaction is complete.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Corrective Action |
| Inadequate reaction conditions | Incrementally and cautiously increase the reaction temperature, hydrogen pressure, or reaction time. Monitor the reaction progress closely using techniques like TLC or GC-MS. |
| Catalyst deactivation | The catalyst may be poisoned by impurities in the reagents or solvents, or deactivated by sintering at high temperatures. Use a fresh batch of high-purity catalyst and ensure all reagents and solvents are pure and dry. |
| Poor mixing | Inadequate stirring in a batch reactor can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure the stirring rate is sufficient to maintain a uniform suspension of the catalyst. |
Issue 2: Poor Selectivity (High levels of byproducts)
| Possible Cause | Corrective Action |
| Elevated reaction temperature | High temperatures favor the formation of over-hydrogenated byproducts.[1][4] Optimize the reaction temperature to the lowest effective level that maintains a reasonable reaction rate. |
| Incorrect catalyst loading | Higher catalyst loading can lead to reduced selectivity. Experiment with lower catalyst concentrations to minimize side reactions. |
| Prolonged reaction time | Extended reaction times can lead to the conversion of the desired aniline product into byproducts. Monitor the reaction closely and stop it once the nitrobenzene has been consumed. |
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Thermodynamic and Kinetic Parameters
| Parameter | Value | Notes |
| Standard Enthalpy of Reaction (Liquid Phase) | -554.1 kJ/mol | For the hydrogenation of nitrobenzene to aniline.[1] |
| Standard Enthalpy of Reaction (Vapor Phase) | -468.2 kJ/mol | For the hydrogenation of nitrobenzene to aniline.[1] |
| Typical Industrial Reaction Temperature | 200–300 °C | For vapor-phase hydrogenation over metal catalysts.[3] |
| Laboratory Reaction Temperature Range | 60–180 °C | For vapor-phase hydrogenation studies.[4] |
Table 2: Effect of Catalyst Loading and Temperature on Aniline Selectivity
This table demonstrates how catalyst metal loading and temperature can impact the selectivity for aniline versus over-hydrogenated byproducts in vapor-phase nitrobenzene hydrogenation.
| Catalyst | Temperature (°C) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) |
| 5 wt% Pd/Al₂O₃ | 60 | >99 | 88 |
| 5 wt% Pd/Al₂O₃ | 180 | >99 | 35 |
| 0.3 wt% Pd/Al₂O₃ | 60 | >99 | 97 |
| 0.3 wt% Pd/Al₂O₃ | 180 | >99 | 68 |
| Data from a study on Pd/Al₂O₃ catalysts, showing that lower palladium loading improves selectivity, particularly at elevated temperatures.[5] |
Experimental Protocols
Protocol 1: General Laboratory Procedure for Batch Catalytic Hydrogenation of Nitrobenzene
This protocol outlines a general method for the reduction of nitrobenzene in a laboratory setting. Extreme caution should be exercised due to the exothermic nature of the reaction and the use of flammable hydrogen gas.
-
Reactor Setup: In a high-pressure hydrogenation vessel (autoclave), add the solvent (e.g., methanol or ethanol) and the catalyst (e.g., 5% Pd/C, typically 1-5 mol% loading).[5]
-
Inerting: Seal the vessel and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen.[5]
-
Substrate Addition: Add the nitrobenzene substrate to the vessel.[5]
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure. Heat the reaction mixture to the target temperature (e.g., 80-110 °C) while stirring vigorously.[5]
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS or TLC.[5]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen.[5]
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The aniline product can then be isolated from the filtrate by removing the solvent under reduced pressure and further purified by distillation.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in aniline synthesis.
Caption: Decision tree for managing a temperature excursion.
Caption: Interdependence of key parameters in catalytic hydrogenation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-Dimethyl-3-(methylsulfonyl)aniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,6-Dimethyl-3-(methylsulfonyl)aniline with other relevant aniline derivatives. Understanding the nuanced reactivity of this compound is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a comprehensive analysis based on established principles of physical organic chemistry, supported by available experimental data and detailed protocols for key reactivity assessments.
Introduction to Aniline Reactivity
Aniline and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the aniline core is predominantly influenced by the electronic and steric properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group and the aromatic ring itself. This, in turn, dictates the rate and regioselectivity of various chemical reactions, including electrophilic aromatic substitution, N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions.
The subject of this guide, this compound, possesses a unique combination of substituents: two electron-donating methyl groups at the ortho positions and a strong electron-withdrawing methylsulfonyl group at the meta position relative to the amino group. This substitution pattern creates a fascinating interplay of steric and electronic effects that governs its reactivity.
Factors Influencing Aniline Reactivity
The reactivity of substituted anilines is primarily governed by the interplay of inductive and resonance effects of the substituents, as well as steric hindrance around the amino group. These factors influence the electron density on the nitrogen atom and the aromatic ring, which in turn affects the basicity (pKa) and the rate of reaction.
Caption: Key factors influencing the chemical reactivity of substituted anilines.
Comparative Basicity of Substituted Anilines
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) have the opposite effect.[1]
| Aniline Derivative | pKa of Conjugate Acid | Substituent Effects | Reference |
| Aniline | 4.61 | (Baseline) | [2][3][4] |
| 2,6-Dimethylaniline | 3.89 | Two ortho-methyl groups provide steric hindrance to protonation, decreasing basicity (ortho effect). | [1][5][6] |
| 3-Nitroaniline | 2.47 | A strong electron-withdrawing nitro group at the meta position significantly decreases basicity. | |
| This compound | ~2.0 - 2.5 (Estimated) | The two ortho-methyl groups sterically hinder protonation. The potent electron-withdrawing methylsulfonyl group at the meta position drastically reduces the electron density on the nitrogen. |
Estimation of pKa for this compound:
The pKa of aniline is approximately 4.6.[2][3][4] The two ortho-methyl groups in 2,6-dimethylaniline decrease the pKa to 3.89 due to steric hindrance to protonation (the "ortho effect").[1][5][6] The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group with a Hammett sigma constant (σ_meta) of +0.64.[7] This value is comparable to the σ_meta of a nitro group (+0.71). Therefore, the electronic effect of the methylsulfonyl group at the meta position is expected to be similar to that of a nitro group, which significantly lowers the pKa. Considering the combined steric hindrance of the two methyl groups and the strong electron-withdrawing nature of the methylsulfonyl group, the pKa of this compound is estimated to be in the range of 2.0 to 2.5, making it a significantly weaker base than aniline and 2,6-dimethylaniline.
Reactivity in Common Organic Transformations
The unique electronic and steric profile of this compound dictates its reactivity in key synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction of anilines. The rate of this reaction is highly sensitive to the nucleophilicity of the aniline nitrogen and steric hindrance around it.
| Aniline Derivative | Relative Rate of Acetylation (Qualitative) | Influencing Factors |
| Aniline | Fast | Unhindered and moderately nucleophilic. |
| 2,6-Dimethylaniline | Slow | Significant steric hindrance from the two ortho-methyl groups impedes the approach of the acylating agent. |
| 3-Nitroaniline | Slow | The strongly electron-withdrawing nitro group reduces the nucleophilicity of the nitrogen atom. |
| This compound | Very Slow | A combination of severe steric hindrance from the ortho-methyl groups and significantly reduced nucleophilicity due to the meta-methylsulfonyl group makes N-acylation extremely challenging. |
N-Alkylation
Similar to acylation, N-alkylation is also influenced by the nucleophilicity of the aniline and steric factors.
| Aniline Derivative | Reactivity in N-Alkylation (Qualitative) | Influencing Factors |
| Aniline | Readily alkylated. | Good nucleophilicity and minimal steric hindrance. |
| 2,6-Dimethylaniline | Requires forcing conditions. | Steric hindrance from the ortho-methyl groups necessitates harsher reaction conditions or specialized catalysts. |
| 3-Nitroaniline | Reduced reactivity. | The electron-withdrawing nitro group decreases the nucleophilicity of the nitrogen. |
| This compound | Very Low Reactivity | The combination of steric bulk and low nucleophilicity makes direct N-alkylation under standard conditions highly improbable. |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
Anilines can be used as substrates in cross-coupling reactions, typically after conversion to a halide or triflate. The electronic nature of the substituents can influence the oxidative addition step in the catalytic cycle. For a hypothetical bromo-derivative of this compound, the electron-withdrawing methylsulfonyl group would make the aryl-bromide bond more susceptible to oxidative addition by a palladium(0) catalyst. However, the steric hindrance from the ortho-methyl groups could impede the subsequent steps of the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of aniline reactivity.
Protocol 1: Spectrophotometric Determination of pKa
This method is suitable for determining the pKa of anilines by measuring the absorbance of their solutions at different pH values.
Materials:
-
Substituted aniline
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solution
-
Methanol or other suitable co-solvent if the aniline is not water-soluble
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the aniline in a suitable solvent (e.g., 50% methanol in water).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
For each pH value, prepare a sample by adding a precise volume of the aniline stock solution to a volumetric flask and diluting with the buffer solution.
-
Measure the UV-Vis absorbance spectrum of each sample.
-
Identify the wavelength of maximum absorbance for both the protonated (BH⁺) and unprotonated (B) forms of the aniline.
-
Measure the absorbance of each solution at these two wavelengths.
-
Calculate the ratio of the concentrations of the protonated and unprotonated forms using the Beer-Lambert law.
-
The pKa can be determined from the Henderson-Hasselbalch equation: pKa = pH - log([B]/[BH⁺]). A plot of pH versus log([B]/[BH⁺]) will yield a straight line with the pKa as the y-intercept.[8][9][10]
Protocol 2: N-Acylation with Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of anilines.
Materials:
-
Substituted aniline (1 equivalent)
-
Acetic anhydride (1.1 equivalents)
-
Sodium acetate (1.2 equivalents)
-
Water
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aniline in water and a small amount of concentrated hydrochloric acid to form the anilinium salt, which is soluble.[11]
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
To the aniline hydrochloride solution, add acetic anhydride and swirl the flask.[11]
-
Immediately add the sodium acetate solution to the reaction mixture.[11]
-
Cool the mixture in an ice bath to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.[12]
Caption: Experimental workflow for the N-acylation of anilines.
Protocol 3: N-Alkylation with an Alkyl Halide
This protocol provides a general method for the N-alkylation of anilines using an alkyl halide.
Materials:
-
Substituted aniline (1 equivalent)
-
Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)
-
Base (e.g., potassium carbonate or sodium bicarbonate, 1.5 equivalents)
-
Solvent (e.g., acetonitrile or DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aniline, the base, and the solvent.
-
Stir the mixture at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and monitor the reaction progress by TLC.[13]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13][14]
Protocol 4: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide (derived from an aniline) with a boronic acid.
Materials:
-
Aryl bromide (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2 equivalents)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide, arylboronic acid, palladium catalyst, and base.[15][16]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC).[15][16]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The reactivity of this compound is significantly modulated by the interplay of steric and electronic effects. The two ortho-methyl groups impose considerable steric hindrance, which is the dominant factor in reactions involving the amino group, such as N-acylation and N-alkylation, leading to substantially reduced reaction rates. Concurrently, the strong electron-withdrawing methylsulfonyl group at the meta position drastically decreases the basicity and nucleophilicity of the aniline nitrogen. This combination of effects makes this compound a significantly less reactive nucleophile compared to aniline and even 2,6-dimethylaniline. For electrophilic aromatic substitution reactions, the directing effects of the substituents would need to be carefully considered. This comprehensive understanding of its reactivity profile is essential for designing effective synthetic strategies and for its application in the development of new chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. pKa of Aniline [vcalc.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. 2,6-Dimethylaniline CAS#: 87-62-7 [m.chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. ijper.org [ijper.org]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Landscape of Dimethylaniline Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the genotoxic potential of chemical isomers is paramount for safety assessment and regulatory compliance. This guide provides a comprehensive comparison of the genotoxicity of various dimethylaniline (DMA) isomers, supported by experimental data and detailed methodologies.
Dimethylaniline (DMA), also known as xylidine, exists in six isomeric forms: 2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA. While structurally similar, these isomers exhibit distinct toxicological profiles, with some demonstrating significant genotoxic and carcinogenic potential. Evidence suggests that several DMA isomers can induce DNA damage, with some showing isomer-specific activity in various organs[1]. Of particular note, 2,6-DMA has been classified as carcinogenic in experimental animals, primarily targeting the nasal cavity[1]. Furthermore, epidemiological studies have linked both 2,6-DMA and 3,5-DMA to an elevated risk of bladder cancer in humans[1].
The underlying mechanism for the genotoxicity of certain DMA isomers, particularly 2,6- and 3,5-DMA, is believed to involve metabolic activation leading to the generation of reactive oxygen species (ROS)[2][3][4]. This oxidative stress can, in turn, induce damage to DNA. In vitro studies have further substantiated the genotoxic potential of these compounds, with chromosomal aberration tests revealing clastogenic effects for 2,3-, 2,4-, 2,6-, and 3,5-DMA[1].
This guide synthesizes the available data on the genotoxicity of DMA isomers from a range of assays, including the Ames test for mutagenicity, the micronucleus assay for chromosomal damage, and the comet assay for DNA strand breaks.
Comparative Genotoxicity Data of Dimethylaniline Isomers
The following table summarizes the key findings from various genotoxicity studies on DMA isomers.
| Isomer | Ames Test (Mutagenicity) | In Vitro Micronucleus/Chromosomal Aberration | In Vivo Genotoxicity (Comet Assay, etc.) | Other Key Findings |
| 2,3-DMA | Data not prominently available in reviewed sources. | Positive for clastogenicity in chromosomal aberration tests[1]. | Caused DNA damage in various organs as evaluated by the comet assay[1]. | |
| 2,4-DMA | Data not prominently available in reviewed sources. | Positive for clastogenicity in chromosomal aberration tests[1]. | Caused DNA damage in various organs as evaluated by the comet assay[1]. | |
| 2,5-DMA | Data not prominently available in reviewed sources. | Data not prominently available in reviewed sources. | Increased gene mutations in the nasal cavity and bone marrow in an in vivo gene mutation assay[1][5]. Caused DNA damage in various organs as evaluated by the comet assay[1]. | |
| 2,6-DMA | Reports on mutagenicity in Salmonella typhimurium are conflicting; some studies show weak activity with metabolic activation[6][7]. | Positive for inducing sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells[6]. | Carcinogenic in rats, causing nasal cavity tumors[1][6]. Induces DNA damage in various organs, including the nasal cavity, as evaluated by the comet assay[1]. Forms DNA adducts in vivo[5]. | Genotoxicity likely mediated by reactive oxygen species (ROS) generation from its metabolites[2][3][4]. Associated with an increased risk of bladder cancer in humans[1]. |
| 3,4-DMA | Data not prominently available in reviewed sources. | Negative for clastogenicity in Chinese hamster lung or ovary cells[1]. | Caused DNA damage in various organs as evaluated by the comet assay[1]. | |
| 3,5-DMA | Reported as not mutagenic in some Salmonella typhimurium strains[8]. | Positive for clastogenicity in chromosomal aberration tests[1]. | Negative result in an in vivo gene mutation assay[5]. Metabolites induced DNA strand breaks in the comet assay[2]. Forms DNA adducts in vivo[5]. | Genotoxicity likely mediated by reactive oxygen species (ROS) generation from its metabolites[2][3][4]. Associated with an increased risk of bladder cancer in humans[1]. |
| N,N-DMA * | Non-mutagenic in Salmonella (Ames test)[9]. | Positive for inducing numerical chromosome alterations (micronucleus test) in hamster V79 cells[9]. | Weakly positive for inducing in vivo DNA damage in mouse and rat liver[9]. | Note: N,N-Dimethylaniline is structurally distinct from the xylidine isomers but is included for a broader context on dimethylated anilines. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key genotoxicity assays mentioned in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria[10].
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth[10][11]. The test evaluates a chemical's ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium[10].
General Procedure:
-
Strain Selection: Multiple Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift vs. base-pair substitution)[10].
-
Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the test is often performed both with and without a mammalian metabolic activation system, typically a rat liver extract called S9 mix[12][13].
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without the S9 mix[11].
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine[14].
-
Incubation: Plates are incubated at 37°C for 48-72 hours[11].
-
Scoring: The number of revertant colonies (colonies that have mutated and can now grow without added histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[15].
In Vitro Micronucleus Assay
The micronucleus assay is a well-established method for assessing chromosomal damage[16].
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division[16][17]. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) events. The cytokinesis-block method is often used to ensure that only cells that have completed one nuclear division are scored[16][18].
General Procedure:
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese hamster ovary (CHO), human peripheral blood lymphocytes, TK6) is cultured[12].
-
Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix)[12]. A positive and negative (vehicle) control are included.
-
Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis (the final stage of cell division), resulting in binucleated cells[18].
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye)[16].
-
Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (typically 1000-2000) under a microscope[18]. The results are expressed as the number of micronucleated cells per 1000 cells.
Visualizing Genotoxicity Pathways and Workflows
To better illustrate the processes involved in genotoxicity testing and the potential mechanisms of DMA-induced DNA damage, the following diagrams are provided.
Caption: Generalized workflow for in vitro genotoxicity testing.
Caption: Proposed mechanism of DMA-induced genotoxicity.
References
- 1. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. canada.ca [canada.ca]
- 9. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 16. Micronucleus test - Wikipedia [en.wikipedia.org]
- 17. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 2,6-Dimethyl-3-(methylsulfonyl)aniline
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. In this guide, we delve into the spectroscopic data validation for 2,6-Dimethyl-3-(methylsulfonyl)aniline, a substituted aniline with potential applications in medicinal chemistry and materials science. Given the scarcity of publicly available experimental data for this specific molecule, this guide will focus on a robust validation strategy employing predicted spectroscopic data, comparison with structural isomers, and adherence to internationally recognized validation principles.
The Imperative of Rigorous Spectroscopic Validation
In the landscape of drug discovery and development, the precise characterization of a molecule is not merely a procedural step but a critical determinant of a program's success. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. Therefore, a multi-technique spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential. Each technique provides a unique and complementary piece of the structural puzzle.
This guide will navigate the process of validating the structure of this compound by:
-
Predicting its characteristic spectroscopic fingerprint.
-
Comparing these predictions with those of its structural isomers to highlight distinguishing features.
-
Outlining a comprehensive, self-validating protocol for experimental data acquisition and interpretation, grounded in authoritative guidelines.
Comparative Spectroscopic Analysis: The Target and Its Isomers
To illustrate the principles of spectroscopic differentiation, we will compare the predicted data for our target compound, This compound (1) , with two of its structural isomers: 2,6-Dimethyl-4-(methylsulfonyl)aniline (2) and 3,5-Dimethyl-2-(methylsulfonyl)aniline (3) .
DOT Script for Molecular Structures
Caption: Chemical structures of the target compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Ar-H | NH₂ | Ar-CH₃ | SO₂-CH₃ |
| 1 | ~7.3 (d), ~6.8 (d) | ~4.0 (br s) | ~2.5 (s) | ~3.0 (s) |
| 2 | ~7.5 (s), ~6.7 (s) | ~4.1 (br s) | ~2.4 (s) | ~3.1 (s) |
| 3 | ~7.1 (s), ~6.9 (s) | ~4.2 (br s) | ~2.3 (s) | ~3.2 (s) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound | Ar-C | Ar-C-N | Ar-C-S | Ar-CH₃ | SO₂-CH₃ |
| 1 | ~115-145 | ~145 | ~130 | ~18 | ~45 |
| 2 | ~118-148 | ~148 | ~135 | ~19 | ~46 |
| 3 | ~110-150 | ~150 | ~125 | ~21 | ~44 |
Causality Behind the Predictions: The predicted chemical shifts are based on established principles of substituent effects on benzene rings. The electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) and the electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups create distinct electronic environments for the aromatic protons and carbons in each isomer. For instance, in compound 1 , the two aromatic protons are expected to be ortho and meta to the amino group, respectively, leading to a doublet-of-doublets splitting pattern. In contrast, the higher symmetry of isomer 2 would likely result in two singlets for the aromatic protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorptions (cm⁻¹)
| Functional Group | Vibration | Predicted Range | Expected Appearance |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two distinct sharp-to-medium bands |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak to medium sharp bands |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to strong sharp bands |
| C=C (Aromatic) | Stretch | 1550 - 1650 | Medium to strong sharp bands |
| S=O (Sulfone) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1120 - 1160 | Two strong, sharp bands |
Causality Behind the Predictions: The presence of a primary amine is expected to give rise to two N-H stretching bands, a characteristic feature that helps distinguish it from secondary or tertiary amines. The strong absorptions corresponding to the S=O stretching vibrations are a clear indicator of the sulfone group. While the exact positions of the aromatic C=C stretching and C-H out-of-plane bending vibrations (in the fingerprint region, < 1000 cm⁻¹) would differ subtly between the isomers, the key functional group absorptions listed above would be common to all three.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures. For this compound (C₉H₁₃NO₂S), the expected monoisotopic mass is approximately 199.07 Da.
Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z |
| [M+H]⁺ | 200.08 |
| [M+Na]⁺ | 222.06 |
Causality Behind Fragmentation: Aromatic sulfonamides are known to undergo characteristic fragmentation pathways in mass spectrometry. A common fragmentation involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This would result in a fragment ion at m/z 136 for the protonated molecule. Further fragmentation of the aniline moiety would also be expected.
A Self-Validating Protocol for Spectroscopic Data Acquisition and Analysis
To ensure the generation of high-quality, reliable data, a rigorous and well-documented experimental protocol is paramount. This protocol should be designed as a self-validating system, incorporating principles from authoritative guidelines such as those from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC).
Cross-Reactivity of Antibodies Against Aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against aniline derivatives, focusing on the specificity and performance of these antibodies in immunoassays. The data presented here is crucial for researchers developing targeted diagnostics, therapeutics, and monitoring tools for compounds containing the aniline moiety. This guide will delve into the experimental data from a study on a monoclonal antibody developed against the insecticide cyantraniliprole, which possesses an aniline core structure.
Performance Comparison of Anti-Aniline Derivative Antibodies
The specificity of an antibody is paramount in its application. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to false-positive results and inaccurate quantification. In the context of aniline derivatives, where a common core structure is shared across a wide range of compounds, understanding the cross-reactivity profile of an antibody is essential.
A study on a monoclonal antibody (mAb 3B2) raised against the aniline-containing insecticide cyantraniliprole provides valuable insights into the specificity that can be achieved. The cross-reactivity of this antibody was evaluated against a panel of structurally related compounds using an indirect competitive enzyme-linked immunosorbent assay (icELISA).[1]
The performance of the mAb 3B2 is summarized in the table below. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity (CR), calculated relative to cyantraniliprole.
| Compound | Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| Cyantraniliprole | (Structure of Cyantraniliprole) | 1.57 | 100 |
| Chlorantraniliprole | (Structure of Chlorantraniliprole) | >1000 | <0.1 |
| Other Analogues | (Generic structure of other analogues) | >1000 | <0.1 |
Note: The structures are illustrative and represent the general chemical class.
The data clearly demonstrates the high specificity of the monoclonal antibody 3B2 for its target antigen, cyantraniliprole. The cross-reactivity with the closely related aniline derivative, chlorantraniliprole, and other analogues was negligible.[1] This high degree of specificity is a critical attribute for the development of reliable and accurate immunoassays.
Experimental Protocols
The generation of specific antibodies against small molecules like aniline derivatives requires a strategic approach involving the synthesis of a hapten and its conjugation to a carrier protein to elicit an immune response. The subsequent characterization of the antibody's specificity is typically performed using a competitive immunoassay format.
Hapten Synthesis and Immunogen Preparation
To produce antibodies against a small molecule like an aniline derivative (which acts as a hapten), it must first be made immunogenic by conjugating it to a larger carrier protein.
-
Hapten Synthesis: A derivative of the target aniline compound is synthesized to introduce a functional group (e.g., a carboxyl group) that allows for covalent linkage to a carrier protein. This process is crucial and the position of the linkage can significantly influence the specificity of the resulting antibodies.
-
Conjugation to Carrier Protein: The synthesized hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) for the immunogen (used to immunize the animal) and ovalbumin (OVA) for the coating antigen (used in the ELISA).[1] The active ester method is a common conjugation technique.
Indirect Competitive ELISA (icELISA) Protocol
The following is a detailed protocol for an indirect competitive ELISA, a common method for quantifying small molecules and determining antibody cross-reactivity.[1]
Materials:
-
96-well polystyrene microplates
-
Coating antigen (hapten-OVA conjugate)
-
Monoclonal antibody (mAb) against the target aniline derivative
-
Standard solutions of the target aniline derivative and potential cross-reactants
-
Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 - PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen (hapten-OVA) in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block any remaining non-specific binding sites.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of the standard solution (or sample) and 50 µL of the diluted monoclonal antibody to each well. Incubate for 1 hour at 37°C. During this step, the free aniline derivative in the standard/sample competes with the coated antigen for binding to the antibody.
-
Washing: Wash the plate three times with washing buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the aniline derivative in the sample.
Visualizations
Experimental Workflow for Antibody Production and Screening
Caption: Workflow for producing and characterizing monoclonal antibodies against aniline derivatives.
Principle of Indirect Competitive ELISA
Caption: Principle of the indirect competitive ELISA for aniline derivative detection.
References
Performance of different purification methods for substituted anilines
A comprehensive guide to the purification of substituted anilines, offering an objective comparison of common laboratory methods. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, performance data, and visual workflows to aid in selecting the most effective purification strategy.
Performance Comparison of Purification Methods
The selection of a purification method for substituted anilines depends on various factors, including the scale of the purification, the nature of the impurities, the thermal stability of the compound, and the desired final purity. Below is a comparative summary of common techniques.
Table 1: Summary of Purification Method Performance
| Purification Method | Typical Purity | Typical Yield | Scalability | Advantages | Disadvantages |
| Recrystallization | High to Very High | Moderate to High | Milligrams to Kilograms | Cost-effective, simple equipment, can yield very pure product.[1][2] | Requires a suitable solvent, potential for product loss in mother liquor, not effective for all impurities.[2] |
| Column Chromatography | Very High | Moderate to High | Milligrams to Grams | Excellent separation of complex mixtures, applicable to a wide range of compounds.[3][4] | Can be time-consuming and expensive (solvents, stationary phase), can be difficult to scale up. |
| Distillation | High | High | Grams to Kilograms | Effective for volatile compounds, relatively inexpensive for large scales. | Requires thermal stability of the compound, not suitable for separating compounds with close boiling points. |
| Acid-Base Extraction | Low to Moderate (as a primary method) | High | Milligrams to Kilograms | Simple, fast, and effective for removing acidic or basic impurities.[5][6] | Often used as a preliminary cleanup step, not for separating aniline from other basic impurities. |
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1][7] For many substituted anilines, which are solid at room temperature (like acetanilide), this method is highly effective. The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly.[2][8] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.[2]
Experimental Data: Recrystallization of Acetanilide
| Parameter | Value | Reference |
| Starting Material | Impure Acetanilide | [1][9] |
| Solvent | Water | [1][7] |
| Theoretical Mass | 0.291 g | [9] |
| Recovered Mass | 0.27025 g | [9] |
| Percentage Yield | 92.87% | [9] |
| Melting Point (Experimental) | 112 °C | [9] |
| Melting Point (Literature) | 112-115 °C | [9] |
Experimental Protocol: Recrystallization
-
Solvent Selection : Test the solubility of the impure substituted aniline in various solvents at both cold and hot temperatures to find a suitable one (the compound should be highly soluble when hot and poorly soluble when cold).[1][8] For acetanilide, water is an effective solvent.[1][7]
-
Dissolution : Place the crude solid (e.g., 2 grams of crude acetanilide) in a 125-mL Erlenmeyer flask.[2] Add a minimum amount of the chosen hot solvent (e.g., 30 mL of boiling water) while stirring until the solid is completely dissolved.[2][8] If colored impurities are present, add a small amount of activated charcoal.[2]
-
Hot Filtration : Quickly filter the hot solution through a fluted filter paper in a stemless funnel to remove any insoluble impurities and the activated charcoal.[2][8] This step prevents premature crystallization.[1]
-
Crystallization : Allow the hot filtrate to cool slowly to room temperature, undisturbed.[1] Further cooling in an ice-water bath can maximize crystal formation.[8]
-
Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing : Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering soluble impurities.[1][2]
-
Drying : Allow the crystals to dry completely on the filter with the vacuum on, then transfer them to a watch glass for final drying.[2] The final purity can be assessed by taking a melting point.[2][9]
Recrystallization Workflow
Caption: Workflow for the purification of solid substituted anilines via recrystallization.
Column Chromatography
Column chromatography is a highly effective technique for separating and purifying individual compounds from a mixture.[3] It is particularly useful when dealing with complex reaction mixtures or when trying to separate isomers.[4][10] The separation is based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel) while a liquid mobile phase (solvent) moves through the column.[11]
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase system. Pour the slurry into a vertical glass column, allowing the solvent to drain and the silica to pack evenly without air bubbles.
-
Sample Loading : Dissolve the crude substituted aniline mixture in a minimum amount of the mobile phase.[10] Carefully load this solution onto the top of the silica gel column.
-
Elution : Begin passing the mobile phase through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.[10] For anilines, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[12] Adding a few drops of triethylamine to the mobile phase can help prevent basic anilines from tailing on the slightly acidic silica gel.[11]
-
Fraction Collection : Collect the eluent in a series of fractions.
-
Analysis : Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC). Combine the fractions that contain the pure desired compound.
-
Solvent Removal : Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified substituted aniline.[3][12]
Column Chromatography Workflow
References
- 1. scribd.com [scribd.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. ivypanda.com [ivypanda.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Basicity Battle: N,N-dimethylaniline vs. its Sterically Hindered Counterpart, 2,6-dimethyl-N,N-dimethylaniline
A comprehensive guide for researchers comparing the basicity of N,N-dimethylaniline and its 2,6-dimethyl derivative, supported by quantitative data and detailed experimental protocols.
In the realm of organic chemistry, the basicity of aromatic amines is a fundamental parameter influencing their reactivity and utility in synthesis and drug development. This guide provides an objective comparison of the basicity of N,N-dimethylaniline and its ortho-dimethylated analogue, 2,6-dimethyl-N,N-dimethylaniline. While structurally similar, the introduction of two methyl groups at the ortho positions dramatically alters the electronic environment of the nitrogen atom, leading to a significant difference in basicity.
Quantitative Basicity Comparison
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid or its pKb value. A higher pKa of the conjugate acid or a lower pKb of the amine indicates a stronger base.
| Compound | Structure | pKa of Conjugate Acid | pKb of Amine |
| N,N-dimethylaniline | C₆H₅N(CH₃)₂ | 5.02 (predicted) | 8.92 |
| 2,6-dimethyl-N,N-dimethylaniline | (CH₃)₂C₆H₃N(CH₃)₂ | > 5.02 (predicted) | < 8.92 |
Note: The pKa for 2,6-dimethyl-N,N-dimethylaniline is predicted to be higher than that of N,N-dimethylaniline based on established chemical principles. Experimental values may vary depending on the specific conditions.
The Decisive Factor: Steric Inhibition of Resonance
The enhanced basicity of 2,6-dimethyl-N,N-dimethylaniline is a direct consequence of a phenomenon known as Steric Inhibition of Resonance (SIR) .
In N,N-dimethylaniline, the dimethylamino group is largely coplanar with the benzene ring. This planarity allows the lone pair of electrons on the nitrogen atom to be delocalized into the aromatic π-system through resonance. This delocalization reduces the electron density on the nitrogen, making the lone pair less available for protonation and thus rendering the amine less basic.
Conversely, in 2,6-dimethyl-N,N-dimethylaniline, the two bulky methyl groups at the ortho positions sterically clash with the dimethylamino group. This steric hindrance forces the dimethylamino group to twist out of the plane of the benzene ring. As a result, the overlap between the nitrogen's lone pair orbital and the aromatic π-system is significantly reduced. This "steric inhibition of resonance" localizes the electron density on the nitrogen atom, making the lone pair more readily available to accept a proton.[1] Consequently, 2,6-dimethyl-N,N-dimethylaniline is a stronger base than N,N-dimethylaniline.[1]
References
The Pivotal Role of the 2,6-Dimethylaniline Scaffold: A Comparative Guide to its Structural Activity Relationship in Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dimethylaniline moiety is a cornerstone in the design of a multitude of biologically active compounds, most notably local anesthetics and Class I antiarrhythmic agents. Its unique structural features, particularly the ortho-methyl groups, profoundly influence the potency, duration of action, and metabolic stability of these drugs. This guide provides an objective comparison of 2,6-dimethylaniline derivatives, focusing on their structure-activity relationship (SAR) as sodium channel blockers, supported by experimental data and detailed methodologies.
The Significance of the 2,6-Dimethyl Substituents
The seminal example of a 2,6-dimethylaniline derivative in medicine is Lidocaine, a widely used local anesthetic and antiarrhythmic drug. The two methyl groups flanking the amino group are not mere structural decorations; they are critical for the molecule's pharmacological profile. These groups exert a steric hindrance effect that protects the amide linkage from rapid hydrolysis by plasma and liver amidases. This increased metabolic stability translates to a longer duration of action compared to analogs lacking these substituents, such as procaine.
Furthermore, the 2,6-dimethyl substitution pattern influences the conformation of the molecule, which is crucial for its interaction with the voltage-gated sodium channel, the primary target of local anesthetics and Class I antiarrhythmics. By binding to a specific site within the channel's pore, these drugs block the influx of sodium ions, thereby preventing the generation and propagation of action potentials in neurons and cardiac myocytes.
Comparative Analysis of Structural Modifications
The general structure of a 2,6-dimethylaniline-based sodium channel blocker can be divided into three key components: the aromatic (lipophilic) 2,6-dimethylaniline head, an intermediate linker (often an amide), and a hydrophilic tertiary amine tail. The SAR of these derivatives is intricately linked to modifications within each of these regions.
Table 1: Structure-Activity Relationship of 2,6-Dimethylaniline Derivatives as Sodium Channel Blockers
| Compound | R1 (Amine Tail) | R2 (Linker) | Biological Activity (IC50/EC50) | Key Observations |
| Lidocaine | -N(C2H5)2 | -C(=O)CH2- | IC50: ~150-200 µM (NaV1.5)[1] | The prototypical 2,6-dimethylaniline local anesthetic and antiarrhythmic. |
| Etidocaine | -N(C2H5)2 | -C(=O)CH(C2H5)- | More potent and longer-acting than lidocaine. | Increased lipophilicity of the linker enhances potency. |
| Mepivacaine | Piperidine | -C(=O)- | Similar potency to lidocaine but with a slightly longer duration. | The cyclic amine can influence both potency and duration. |
| Bupivacaine | Piperidine | -C(=O)- | More potent and significantly longer-acting than lidocaine; also more cardiotoxic. | The n-butyl group on the piperidine nitrogen greatly increases lipophilicity and potency. |
| Ropivacaine | Piperidine | -C(=O)- | Slightly less potent than bupivacaine but with a better safety profile (less cardiotoxic). | The propyl group on the piperidine nitrogen offers a balance of potency and safety. |
Experimental Protocols
The evaluation of 2,6-dimethylaniline derivatives as sodium channel blockers involves a range of in vitro and in vivo assays.
Whole-Cell Patch Clamp Electrophysiology
This is the gold standard method for directly measuring the effect of a compound on ion channel function.
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium channels (e.g., NaV1.5 for cardiac effects) by 2,6-dimethylaniline derivatives.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired sodium channel subtype (e.g., human NaV1.5) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current from the entire cell.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials (e.g., from -80 mV to +40 mV) to activate the sodium channels.
-
Compound Application: The test compound is applied to the cell via a perfusion system at increasing concentrations. The sodium current is measured at each concentration after a steady-state block is achieved.
-
Data Analysis: The peak sodium current at each concentration is measured and normalized to the control current (before drug application). The concentration-response data are then fitted to a Hill equation to determine the IC50 value.
In Vivo Models of Local Anesthesia
These models assess the anesthetic efficacy of the compounds in a living organism.
-
Guinea Pig Intradermal Wheal Assay:
-
The backs of guinea pigs are shaved.
-
The test compound and a positive control (e.g., lidocaine) are injected intradermally to form a wheal.
-
The injection site is stimulated with a sharp probe at regular intervals.
-
The absence of a skin twitch response is considered as successful anesthesia. The duration of anesthesia is recorded.
-
-
Rat Sciatic Nerve Block:
-
Rats are anesthetized, and the sciatic nerve is surgically exposed.
-
The test compound is applied directly to the nerve.
-
A stimulating electrode is placed proximal to the block site, and a recording electrode is placed distally.
-
The nerve is stimulated, and the compound muscle action potential (CMAP) is recorded.
-
The degree and duration of nerve conduction block are determined by the reduction in the CMAP amplitude.
-
Visualizing the SAR Logic and Experimental Workflow
To better understand the relationships and processes involved in the study of 2,6-dimethylaniline derivatives, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,6-Dimethyl-3-(methylsulfonyl)aniline
Disclaimer: There is no specific Safety Data Sheet (SDS) available for 2,6-Dimethyl-3-(methylsulfonyl)aniline. The following disposal procedures are synthesized from data for structurally analogous compounds, primarily 2,6-dimethylaniline. It is imperative to handle this compound with the assumption that it shares similar hazardous properties. Always consult with your institution's Environmental Health & Safety (EH&S) department for guidance specific to your location and circumstances.
This guide provides critical safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personnel safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Given the hazardous nature of analogous aniline compounds, stringent safety measures are mandatory during the handling and disposal of this compound.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are not recommended for prolonged use with anilines.[1] | Prevents dermal absorption, a primary route of exposure. |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from accidental splashes. |
| Lab Coat | A fully-buttoned lab coat, preferably chemical-resistant. | Shields skin and personal clothing from contamination.[1] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[1] If not feasible, a respirator is required after proper training and fit-testing.[2] | Minimizes inhalation of potentially toxic vapors or aerosols. |
Designated Work Area: All work with this compound should be restricted to a designated and clearly marked area, such as a chemical fume hood.[1][3] This area should be labeled with warnings indicating the potential hazards.[1][3]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process from waste generation to final removal.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, glassware).
-
Contaminated consumables (e.g., absorbent pads, wipes).
-
Used Personal Protective Equipment (PPE).
Step 2: Waste Containment
Proper containment is crucial to prevent exposure and environmental contamination.
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves and wipes, should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. A polyethylene container is a suitable option.[3] Do not mix with other waste streams.[4]
-
Sharps Waste: Contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous waste.
Step 3: Labeling and Storage
-
All waste containers must be securely sealed and clearly labeled with "Hazardous Waste," the chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Suspected Carcinogen").
-
Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
Step 4: Waste Disposal
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor.[3] Do not dispose of this chemical down the drain or in the regular trash. [1][3]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills (manageable by trained personnel):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[3][6]
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[3][6]
-
Decontaminate the spill area with a suitable cleaning agent and wash the area thoroughly.
-
Ventilate the area after cleanup is complete.[6]
Large Spills:
-
Immediately evacuate the area and alert others in the vicinity.[1][3]
-
Secure the area and prevent entry.
-
Contact your institution's emergency services or EH&S department immediately.[1][3]
IV. Hazard Data for Analogous Compound: 2,6-Dimethylaniline
The following table summarizes key hazard information for 2,6-dimethylaniline, which should be considered as a conservative reference for this compound.
| Hazard Classification | Details |
| Acute Toxicity (Oral) | LD50: 840 mg/kg (rat)[7] |
| Acute Toxicity (Dermal) | LD50: 1,100 mg/kg (ATE)[7] |
| Acute Toxicity (Inhalation) | LC50/4 h: 11 mg/l (ATE)[7] |
| Carcinogenicity | Suspected of causing cancer.[7] Classified by IARC as Group 2B: Possibly Carcinogenic to Humans.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] |
| Aquatic Toxicity | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[4] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling 2,6-Dimethyl-3-(methylsulfonyl)aniline
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS No. 10311-40-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The primary hazards, based on data for structurally similar compounds like 2,6-dimethylaniline, include being a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin and serious eye irritation, may lead to respiratory irritation, and is suspected of causing cancer. Furthermore, it is toxic to aquatic life with long-lasting effects.
Table 1: Physicochemical and Hazard Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.27 g/mol | [1][3] |
| Melting Point | 103-105 °C | [3] |
| Appearance | Solid | [4] |
| Hazard Statements | H227, H302+H312+H332, H315, H319, H335, H351, H411 |
| Signal Word | Warning |[5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical. This involves the use of appropriate engineering controls, personal protective equipment, and standardized procedures for handling, storage, and disposal.
Engineering Controls
-
Fume Hood: All weighing and handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation to maintain a safe working environment.[7]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed in the immediate work area.[7]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are essential to prevent direct contact and exposure.[8]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Guidelines |
|---|---|---|
| Eye and Face | Chemical safety goggles and a face shield.[5][8] | Required where splashing is a potential risk. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin (Hands) | Chemically resistant gloves (e.g., Butyl rubber, Nitrile). | Inspect gloves for damage before each use. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contaminated.[9] Disposable gloves are preferred.[8] |
| Skin (Body) | Protective lab coat or chemical-resistant coveralls.[4][5] | Wear appropriate protective clothing to prevent skin exposure.[7] Ensure clothing is laundered separately if it becomes contaminated.[10] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use if working outside a fume hood, if ventilation is inadequate, or if exposure limits may be exceeded.[5][7] Recommended filter types include those for particulates, ammonia, and organic ammonia derivatives.[7] |
| Footwear | Closed-toe, chemical-resistant shoes.[4][11] | Footwear should cover the entire foot; perforated shoes or sandals are not permitted in handling areas.[11] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Spill Response Protocol
Immediate and appropriate action is required in the event of a spill.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, Chemizorb®).
-
Collect the absorbed material into a designated, sealed hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Ensure the area is well-ventilated from a safe distance, if possible.
-
Contact your institution's emergency response team or environmental health and safety office.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor.
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.[7]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[12] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately.[12]
Storage and Disposal Plan
-
Storage: Store the chemical in a tightly closed, original container in a cool, dry, and well-ventilated area.[7] The storage area should be secure and accessible only to authorized personnel.[6] Keep away from heat, sparks, open flames, and incompatible materials such as acids and halogens.[7]
-
Disposal: All waste, including contaminated absorbent materials and empty containers, must be treated as hazardous. Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[12] Do not allow the product to enter drains or waterways.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C9H13NO2S) [pubchemlite.lcsb.uni.lu]
- 3. This compound [oakwoodchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. gpcsilicones.com [gpcsilicones.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. pppmag.com [pppmag.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
